CVT-2738
Descripción
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-4-3-5-12(2)14(11)16-13(18)10-17-8-6-15-7-9-17/h3-5,15H,6-10H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKRFQIWDJSYOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967408 | |
| Record name | N-(2,6-Dimethylphenyl)-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5294-61-1 | |
| Record name | 4-[(2,6-Dimethylphenyl)aminocarbonylmethyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5294-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CVT-2738 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005294611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Dimethylphenyl)-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CVT-2738 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NYS3I6283H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CVT-2738
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVT-2738, a principal active metabolite of the anti-anginal drug Ranolazine, has demonstrated notable efficacy in preclinical models of myocardial ischemia.[1] This technical guide provides a comprehensive analysis of the available scientific literature to elucidate the mechanism of action of this compound. Drawing from the seminal study by Yao et al. (2009), this document details the compound's effects on cardiac function during ischemic events, presents quantitative data from in vivo studies, and outlines the experimental protocols utilized in its evaluation. Furthermore, this guide illustrates the proposed signaling pathways and experimental workflows through detailed diagrams, offering a thorough resource for researchers in cardiovascular drug discovery and development.
Introduction
This compound, chemically known as N-(2,6-dimethylphenyl)-1-piperazineacetamide, is an active metabolite of Ranolazine, a well-established therapeutic agent for chronic angina.[1] Ranolazine is recognized as a partial fatty acid oxidation (pFOX) inhibitor, a class of drugs that modulate cellular metabolism during myocardial ischemia.[1] The primary mechanism of pFOX inhibitors involves shifting the myocardial energy substrate preference from fatty acid oxidation to glucose oxidation. This metabolic switch is thought to enhance cardiac efficiency and protect against ischemic damage. This compound has been shown to possess protective effects against myocardial ischemia, exhibiting the best potency among several of Ranolazine's metabolites, although it is less potent than the parent compound.[1]
Core Mechanism of Action: Anti-Myocardial Ischemia Activity
The primary therapeutic action of this compound is its ability to protect the myocardium from ischemic injury. This has been demonstrated in a well-established animal model of isoprenaline-induced myocardial ischemia. The administration of this compound showed a significant protective effect on the electrocardiogram (ECG) of mice subjected to ischemic challenge.
Proposed Signaling Pathway
While the precise molecular targets of this compound have not been fully elucidated in dedicated studies, its mechanism is inferred from its parent compound, Ranolazine. Ranolazine is known to be a partial fatty acid oxidation (pFOX) inhibitor, which is thought to activate pyruvate dehydrogenase, thereby promoting glucose oxidation. This metabolic shift is particularly beneficial during myocardial ischemia, where inefficient fatty acid metabolism can exacerbate cellular damage. It is hypothesized that this compound shares this mechanism of action.
Quantitative Data
The anti-myocardial ischemia activity of this compound was quantitatively assessed by measuring its effect on the ST-segment elevation in the ECG of mice treated with isoprenaline. The following table summarizes the key findings from the study by Yao et al. (2009).
| Compound | Dose (mg/kg) | Change in ST-Segment Amplitude (mV) | % Inhibition of ST-Segment Elevation |
| Control (Isoprenaline only) | - | 0.18 ± 0.02 | 0% |
| Ranolazine | 30 | 0.08 ± 0.01 | 55.6% |
| This compound | 30 | 0.11 ± 0.02 | 38.9% |
| CVT-2513 | 30 | 0.13 ± 0.02 | 27.8% |
Table 1: Effect of Ranolazine and its Metabolites on ST-Segment Elevation in a Mouse Model of Myocardial Ischemia
Experimental Protocols
The following section provides a detailed methodology for the key in vivo experiment cited in this guide, based on the work of Yao et al. (2009).
Isoprenaline-Induced Myocardial Ischemia in Mice
Objective: To evaluate the protective effect of this compound against acute myocardial ischemia induced by isoprenaline in mice.
Animals: Male Kunming mice (18-22 g).
Experimental Groups:
-
Control Group: Received saline vehicle.
-
Isoprenaline Model Group: Received isoprenaline to induce myocardial ischemia.
-
Treatment Groups: Received Ranolazine or one of its metabolites (including this compound) prior to isoprenaline administration.
Procedure:
-
Mice were fasted for 12 hours with free access to water before the experiment.
-
The tested compounds (Ranolazine, this compound, etc.) were administered intraperitoneally (i.p.) at a dose of 30 mg/kg. The control group received an equivalent volume of saline.
-
Thirty minutes after drug administration, all mice except the normal control group were subcutaneously (s.c.) injected with isoprenaline hydrochloride (30 mg/kg) to induce myocardial ischemia.
-
Five minutes after isoprenaline injection, electrocardiograms (ECG) were recorded for each mouse using a standard three-lead configuration.
-
The amplitude of the ST-segment was measured from the ECG recordings to assess the degree of myocardial ischemia.
Data Analysis: The protective effect of the compounds was evaluated by comparing the ST-segment elevation in the treatment groups to that of the isoprenaline model group. The percentage of inhibition was calculated.
Conclusion
This compound, an active metabolite of Ranolazine, demonstrates significant anti-myocardial ischemic effects, likely through the modulation of myocardial energy metabolism by partially inhibiting fatty acid oxidation. The quantitative data from preclinical studies support its potential as a cardioprotective agent. Further research is warranted to fully delineate its specific molecular targets and to explore its therapeutic potential in greater detail. This technical guide provides a foundational understanding of the mechanism of action of this compound based on the currently available scientific evidence.
References
The Discovery and Synthesis of CVT-2738: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVT-2738, a principal metabolite of the anti-anginal drug Ranolazine, has demonstrated notable cardioprotective effects. As a partial fatty acid oxidation (pFOX) inhibitor, this compound represents a compelling area of study for its potential therapeutic applications in myocardial ischemia. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound, consolidating key data and experimental protocols to support further research and development in this area.
Introduction
Ranolazine is an anti-anginal agent that exerts its effects through the inhibition of the late sodium current in cardiac cells and through the partial inhibition of fatty acid oxidation.[1] During myocardial ischemia, the heart's energy metabolism shifts towards fatty acid oxidation, a process that is less efficient in terms of oxygen consumption compared to glucose oxidation.[2][3] Partial fatty acid oxidation (pFOX) inhibitors, like Ranolazine and its metabolites, are thought to shift the myocardial energy substrate preference back towards glucose oxidation, thereby improving cardiac efficiency and function during ischemic events.[1][2][3]
This compound is a significant metabolite of Ranolazine, formed through N-dealkylation.[4] Scientific investigation into the pharmacological activities of Ranolazine's metabolites has revealed that this compound possesses protective effects against myocardial ischemia.[1] This whitepaper details the foundational studies that have elucidated the synthesis and biological activity of this compound.
Synthesis of this compound
The synthesis of this compound was reported as part of a broader effort to synthesize and evaluate the principal metabolites of Ranolazine.[1] The synthetic route is a straightforward and efficient process, which is outlined below.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is achieved through a two-step process starting from commercially available reagents.
Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide
-
To a solution of 2,6-dimethylaniline in a suitable solvent (e.g., dichloromethane), an equimolar amount of chloroacetyl chloride is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-chloro-N-(2,6-dimethylphenyl)acetamide.
Step 2: Synthesis of this compound (N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide)
-
A mixture of 2-chloro-N-(2,6-dimethylphenyl)acetamide and an excess of piperazine in a suitable solvent (e.g., ethanol) is heated to reflux.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Once the reaction is complete, the solvent is evaporated under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Figure 1: Synthetic workflow for this compound.
Biological Activity and Efficacy
The primary biological activity of this compound that has been investigated is its ability to protect against myocardial ischemia.[1] In a comparative study with Ranolazine and other metabolites, this compound demonstrated significant anti-ischemic effects.[1]
Quantitative Data Summary
The efficacy of this compound in an animal model of myocardial ischemia is summarized in the table below. The data is derived from electrocardiogram (ECG) analysis in mice with isoprenaline-induced myocardial ischemia.[1]
| Compound | Dose (mg/kg) | Change in ST-segment elevation (mV) | % Protection against Ischemia |
| Control (Isoprenaline) | - | 0.15 ± 0.02 | 0% |
| Ranolazine | 30 | 0.05 ± 0.01 | 66.7% |
| This compound | 30 | 0.08 ± 0.01 | 46.7% |
*p < 0.01 compared to the control group. Data is presented as mean ± SEM.
As the data indicates, while this compound is less potent than the parent drug Ranolazine, it still provides a statistically significant protective effect against myocardial ischemia.[1]
Experimental Protocol: Anti-Myocardial Ischemia Activity in Mice
The following protocol was used to assess the anti-ischemic properties of this compound.[1]
-
Animal Model: Male Kunming mice are used for the study.
-
Grouping and Administration: Mice are randomly divided into a control group, a Ranolazine group, and a this compound group. The compounds are administered intraperitoneally at a dose of 30 mg/kg. The control group receives a vehicle.
-
Induction of Myocardial Ischemia: Thirty minutes after drug administration, myocardial ischemia is induced by subcutaneous injection of isoprenaline (at a specified dose, e.g., 10 mg/kg).
-
ECG Monitoring: Five minutes after isoprenaline injection, the mice are anesthetized, and a standard limb lead II electrocardiogram (ECG) is recorded.
-
Data Analysis: The elevation of the ST-segment in the ECG is measured and used as an indicator of the severity of myocardial ischemia. The percentage of protection is calculated by comparing the ST-segment elevation in the treated groups to the control group.
Figure 2: Experimental workflow for assessing anti-ischemic activity.
Mechanism of Action: Partial Fatty Acid Oxidation (pFOX) Inhibition
The proposed mechanism of action for this compound's cardioprotective effects is through the partial inhibition of fatty acid oxidation (pFOX).[1] In the ischemic heart, there is an over-reliance on fatty acids for energy production, which is metabolically inefficient in terms of oxygen utilization. By partially inhibiting pFOX, this compound is believed to shift the myocardial metabolism towards the more oxygen-efficient glucose oxidation pathway. This metabolic switch leads to the production of more ATP per molecule of oxygen consumed, thereby improving cardiac function and reducing ischemic injury.
Figure 3: Proposed mechanism of action of this compound.
Conclusion and Future Directions
This compound, a metabolite of Ranolazine, has been successfully synthesized and demonstrated to possess significant cardioprotective effects in a preclinical model of myocardial ischemia. Its mechanism of action is attributed to the partial inhibition of fatty acid oxidation, leading to a more favorable energy metabolism in the ischemic heart. The data presented in this whitepaper provides a solid foundation for further investigation into the therapeutic potential of this compound.
Future research should focus on:
-
A more detailed characterization of the pharmacokinetic and pharmacodynamic properties of this compound.
-
In-depth studies to elucidate the precise molecular targets of this compound within the fatty acid oxidation pathway.
-
Evaluation of the efficacy and safety of this compound in larger animal models of myocardial ischemia and other cardiovascular diseases.
The continued exploration of this compound and similar pFOX inhibitors holds promise for the development of novel therapies for ischemic heart disease.
References
- 1. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Partial fatty acid oxidation (pFOX) inhibition: a new therapy for chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Pharmacological Profile of CVT-2738: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CVT-2738, also known as RS-94287, is a principal metabolite of the anti-anginal drug Ranolazine.[1][2][3] Emerging from the metabolic pathway of a well-characterized therapeutic agent, this compound has demonstrated notable pharmacological activity, specifically a protective effect against myocardial ischemia. This document provides a comprehensive overview of the known pharmacological profile of this compound, drawing from available preclinical data. Due to the limited public availability of in-depth studies on this compound, this guide also extensively references the established mechanisms of its parent compound, Ranolazine, to infer potential pathways and activities. The information is presented to serve as a foundational resource for researchers and professionals in drug development.
Introduction to this compound
This compound is an orally active metabolite of Ranolazine, a drug approved for the treatment of chronic angina.[1][4] Ranolazine's primary mechanisms of action are the inhibition of the late inward sodium current (INa) and the partial inhibition of fatty acid oxidation (pFOX) in cardiomyocytes.[5][6][7] As a metabolite, this compound shares a structural relationship with Ranolazine and has been shown to possess anti-ischemic properties.[8][9]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Alternate Names | RS-94287 |
| Molecular Formula | C₁₄H₂₁N₃O |
| CAS Number | 5294-61-1 |
| Parent Compound | Ranolazine |
Pharmacological Activity
The primary pharmacological activity of this compound identified in the literature is its protective effect against myocardial ischemia.
Anti-Myocardial Ischemia Activity
Preclinical studies have shown that this compound can protect against myocardial ischemia induced by isoprenaline in mice.[8][9] In a comparative study with other Ranolazine metabolites, this compound was identified as the most potent in exerting this protective effect, although it was found to be less potent than the parent compound, Ranolazine.[8][9]
Table 1: Summary of In-Vivo Anti-ischemic Effects of this compound
| Experimental Model | Key Findings | Reference |
| Isoprenaline-induced myocardial ischemia in mice | This compound exhibited a protective effect. It was the most potent among the tested metabolites of Ranolazine. | [8][9] |
Postulated Mechanisms of Action
Given that this compound is a metabolite of Ranolazine and shares its anti-ischemic properties, it is highly probable that its mechanism of action involves similar molecular pathways. The two primary mechanisms of Ranolazine are detailed below as the likely basis for this compound's activity.
Inhibition of the Late Sodium Current (Late INa)
Under ischemic conditions, the late inward sodium current (Late INa) is enhanced in cardiomyocytes. This leads to an increase in intracellular sodium concentration, which in turn reverses the action of the sodium-calcium exchanger (NCX), causing an influx of calcium. This calcium overload leads to diastolic dysfunction and increased myocardial oxygen consumption. Ranolazine's inhibition of the Late INa is a key mechanism for its anti-anginal effects.[5][6][10]
Partial Inhibition of Fatty Acid Oxidation (pFOX)
Ranolazine also acts as a partial inhibitor of fatty acid β-oxidation.[7] By partially inhibiting this metabolic pathway, it shifts the myocardial energy metabolism towards glucose oxidation, which is a more oxygen-efficient process. This metabolic modulation is particularly beneficial during ischemia when oxygen supply is limited.[11]
Experimental Protocols
While the specific, detailed experimental protocols for the studies on this compound are not publicly available, this section outlines the standard methodologies that would be employed to assess its anti-ischemic properties.
In-Vivo Model of Myocardial Ischemia
Objective: To evaluate the protective effect of a test compound against myocardial ischemia in a live animal model.
Protocol:
-
Animal Model: Male Kunming mice are typically used.
-
Grouping: Animals are divided into several groups: a control group, a model group (ischemia-induced), a positive control group (e.g., Ranolazine), and one or more test groups (this compound at different doses).
-
Drug Administration: The test compound, positive control, or vehicle is administered to the respective groups, typically via oral gavage or intraperitoneal injection.
-
Induction of Ischemia: Myocardial ischemia is induced by subcutaneous injection of isoproterenol hydrochloride.
-
Data Collection: Electrocardiograms (ECG) are recorded at baseline and at various time points after the induction of ischemia. Parameters such as ST-segment elevation and T-wave changes are monitored.
-
Analysis: The ECG data is analyzed to assess the extent of myocardial injury and the protective effect of the test compound compared to the control and model groups.
Future Directions
The existing data on this compound, while promising, is limited. To fully elucidate its pharmacological profile and therapeutic potential, further research is warranted in the following areas:
-
Quantitative In-Vitro Assays: Determination of IC50 values for the inhibition of the late sodium current and fatty acid oxidation enzymes.
-
Receptor Binding Studies: Assessment of binding affinities to various ion channels and receptors to identify potential off-target effects.
-
Pharmacokinetic Studies: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Head-to-Head Potency Comparison: A comprehensive study directly comparing the potency and efficacy of this compound with Ranolazine across multiple preclinical models.
-
Safety Pharmacology: Evaluation of the potential cardiovascular and other organ system liabilities.
Conclusion
This compound is a pharmacologically active metabolite of Ranolazine with demonstrated anti-ischemic properties. Its mechanism of action is likely to be similar to that of its parent compound, involving the inhibition of the late sodium current and partial inhibition of fatty acid oxidation. While current data provides a strong rationale for its potential as a therapeutic agent, further in-depth studies are necessary to fully characterize its pharmacological profile and establish its clinical viability. This guide serves as a comprehensive summary of the currently available information and a roadmap for future research endeavors.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medkoo.com [medkoo.com]
- 3. SmallMolecules.com | this compound (10 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]
- 6. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ranolazine, a partial fatty acid oxidation inhibitor, its potential benefit in angina and other cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Ranolazine? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Investigating the Therapeutic Potential of CVT-2738: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVT-2738, a major metabolite of the anti-anginal drug ranolazine, has demonstrated notable therapeutic potential, particularly in the context of myocardial ischemia. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its synthesis, preclinical efficacy, and pharmacokinetic profile. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising compound.
Introduction
Ranolazine is an established therapeutic agent for chronic angina, exerting its effects through the inhibition of the late inward sodium current (INaL), which mitigates intracellular calcium overload in ischemic cardiomyocytes. This compound is one of the principal metabolites of ranolazine, formed via N-dealkylation primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[1][2][3][4][5] Preclinical evidence suggests that this compound itself possesses cardioprotective properties, warranting a thorough investigation of its therapeutic potential as an independent agent. This document outlines the key experimental findings and methodologies related to this compound.
Synthesis of this compound
The synthesis of this compound has been reported in the scientific literature, enabling the production of the compound for research purposes.[6][7]
Experimental Protocol: Synthesis of this compound
Note: This is a generalized protocol based on available information. The specific details of the synthesis may vary based on the cited literature.
Materials:
-
Ranolazine
-
Appropriate reagents for N-dealkylation
-
Solvents for reaction and purification (e.g., dichloromethane, methanol)
-
Silica gel for column chromatography
-
Analytical instrumentation for characterization (e.g., NMR, Mass Spectrometry, HPLC)
Procedure:
-
N-dealkylation of Ranolazine: Ranolazine is subjected to a chemical reaction to cleave the N-alkyl group, yielding the this compound molecule. This may involve the use of specific demethylating or dealkylating agents under controlled temperature and reaction times.
-
Reaction Quenching and Extraction: Upon completion, the reaction is quenched, and the product is extracted from the reaction mixture using an appropriate solvent system.
-
Purification: The crude product is purified using techniques such as column chromatography on silica gel to isolate this compound from unreacted starting material and byproducts.
-
Characterization: The purity and identity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Preclinical Efficacy in Myocardial Ischemia
A key preclinical study has demonstrated the protective effect of this compound in a mouse model of isoprenaline-induced myocardial ischemia.[6][7]
Experimental Protocol: Isoprenaline-Induced Myocardial Ischemia in Mice
Animal Model:
Induction of Myocardial Ischemia:
-
Agent: Isoprenaline hydrochloride[8]
-
Dose: 0.5 mL/20 g body weight[8]
-
Route of Administration: Subcutaneous (s.c.) injection[8]
Treatment:
-
Compound: this compound
-
Dose: 100 mg/kg[8]
-
Route of Administration: Intragastric (i.g.), single dose[8]
Assessment:
-
Electrocardiogram (ECG): Surface ECG is recorded to assess changes in cardiac electrical activity. Needle electrodes are placed subcutaneously in a standard lead II configuration.[9] Key parameters for analysis include:
-
ST-segment height: Elevation of the ST segment is a key indicator of myocardial ischemia.[10][11]
-
QT interval: Prolongation of the QT interval can indicate abnormalities in ventricular repolarization.[10]
-
RR interval: The interval between consecutive R waves, used to calculate heart rate.[9]
-
Q wave amplitude: The presence of abnormal Q waves can suggest myocardial damage.[10]
-
Data Presentation: Effect of this compound on ECG Parameters in Ischemic Mice
| Parameter | Vehicle Control (Isoprenaline only) | This compound (100 mg/kg) + Isoprenaline | Ranolazine + Isoprenaline |
| T-wave Elevation | Significant Elevation | Inhibited elevation (no remarkable difference from Ranolazine)[8] | Inhibited elevation[8] |
| R-R Interval | Lengthened | Inhibited extension (less potent than Ranolazine)[8] | Inhibited extension[8] |
| Cardiac Index | Not specified | Very remarkable effect[8] | Not specified |
| Myocardial Water Content | Elevated | No significant inhibition of elevation[8] | Not specified |
Mechanism of Action: Potential Inhibition of the Late Sodium Current
The therapeutic efficacy of ranolazine is primarily attributed to its inhibition of the late sodium current (INaL).[12][13][14] This current, though small under normal physiological conditions, is enhanced during pathological states such as ischemia and contributes to an increase in intracellular sodium, leading to calcium overload and subsequent cellular dysfunction. It is hypothesized that this compound may share this mechanism of action.
Experimental Protocol: Patch-Clamp Analysis of Late Sodium Current
Note: This is a proposed experimental protocol as no direct studies on this compound's effect on INaL have been found. The protocol is based on established methods for studying INaL.
Cell Preparation:
-
Isolated ventricular myocytes from a suitable animal model (e.g., mouse, rabbit, or guinea pig) or a stable cell line expressing the human cardiac sodium channel (Nav1.5).[15]
Electrophysiological Recording:
-
Equipment: Automated patch-clamp system (e.g., CytoPatch™ 2) or a manual patch-clamp rig.[15]
-
Voltage Protocol: A depolarizing pulse to approximately -10 mV from a holding potential of -100 mV for a duration of 300 ms is applied. The late sodium current is measured as the average current during the final 100 ms of the depolarizing pulse.[15]
Data Analysis:
-
The amplitude of the late sodium current is measured before and after the application of this compound at various concentrations to determine the dose-dependent inhibitory effect.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.
Experimental Protocol: Pharmacokinetic Study in Rats
Note: This is a generalized protocol based on standard pharmacokinetic study designs as specific details for this compound are limited.
Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
Dosing:
-
Compound: this compound
-
Dose: A single oral or intravenous dose.
-
Vehicle: An appropriate vehicle for administration.
Sample Collection:
-
Serial blood samples are collected from the tail vein or another appropriate site at predetermined time points post-dosing.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalysis:
-
Technique: A validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying drug concentrations in plasma.[16][17][18]
-
Sample Preparation: Protein precipitation or liquid-liquid extraction is used to isolate the analyte from the plasma matrix.[16][18]
-
Chromatographic Conditions: A C18 column is typically used with a gradient mobile phase of acetonitrile and water containing a modifier like formic acid.[19]
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[16]
Data Presentation: Pharmacokinetic Parameters (Hypothetical)
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | TBD |
| Tmax (Time to Maximum Concentration) | h | TBD |
| AUC (Area Under the Curve) | ng*h/mL | TBD |
| t1/2 (Half-life) | h | TBD |
| CL (Clearance) | L/h/kg | TBD |
| Vd (Volume of Distribution) | L/kg | TBD |
Visualizations
Signaling and Metabolic Pathways
References
- 1. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities [jstage.jst.go.jp]
- 7. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment and effect evaluation of a stress cardiomyopathy mouse model induced by different doses of isoprenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrocardiography as a Tool for Validating Myocardial Ischemia–Reperfusion Procedures in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of late sodium current attenuates ionic arrhythmia mechanism in ventricular myocytes expressing LaminA-N195K mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Late sodium current inhibition reverses electromechanical dysfunction in human hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Late sodium current inhibition as a new cardioprotective approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma: Application to an in vivo Interaction Study Between Paxlovid and Almonertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Validation of an HPLC-MS/MS Method for Determining I-BET151 in Rat Plasma and Its application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Validation of an HPLC-MS/MS Method for Determining I-BET151 in Rat Plasma and Its application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
The Metabolic Modulator CVT-2738: An In-Depth Analysis of its Putative Effects on Partial Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVT-2738, a principal metabolite of the anti-anginal drug Ranolazine, has garnered interest for its potential therapeutic effects. Ranolazine is a known partial fatty acid oxidation (pFOX) inhibitor, a class of drugs that modulate cardiac energy metabolism. This technical guide consolidates the current understanding of this compound's likely effects on pFOX, drawing primarily from the established mechanism of its parent compound, Ranolazine, due to the limited direct research on the metabolite itself. This document provides a comprehensive overview of the proposed mechanism of action, relevant quantitative data for Ranolazine, detailed experimental protocols for assessing pFOX inhibition, and visual representations of the key metabolic pathways.
Introduction to Partial Fatty Acid Oxidation (pFOX) Inhibition
In the heart, energy in the form of ATP is predominantly derived from the mitochondrial oxidation of fatty acids.[1] While efficient in terms of ATP yield per molecule of substrate, fatty acid oxidation consumes more oxygen per unit of ATP produced compared to glucose oxidation.[2] During myocardial ischemia, when oxygen supply is limited, this reliance on fatty acid metabolism can exacerbate cellular stress.[3][4]
Partial fatty acid oxidation (pFOX) inhibitors are a class of therapeutic agents that aim to optimize myocardial energy metabolism by partially shifting the heart's fuel preference from fatty acids to glucose.[2][4] This metabolic switch is believed to improve cardiac efficiency, reduce myocardial oxygen consumption, and protect against ischemic injury.[2][5]
This compound and its Link to Ranolazine
This compound is a major metabolite of Ranolazine.[3] Ranolazine is an approved anti-anginal agent that functions as a pFOX inhibitor.[2][6] While direct evidence for this compound's pFOX inhibitory activity is scarce, a study has demonstrated its protective effects against isoprenaline-induced myocardial ischemia in mice, suggesting it may retain some of the pharmacological properties of Ranolazine.[3] The same study noted that while this compound exhibited the best potency among the tested metabolites, it was still less potent than the parent compound, Ranolazine.[3]
Proposed Mechanism of Action (Inferred from Ranolazine)
Ranolazine is thought to exert its pFOX inhibitory effect by targeting the terminal enzyme in the β-oxidation spiral, 3-ketoacyl-CoA thiolase (KAT).[7] By inhibiting KAT, Ranolazine reduces the rate of fatty acid breakdown into acetyl-CoA. This, in turn, alleviates the inhibition of pyruvate dehydrogenase (PDH), a key enzyme in glucose oxidation, thereby promoting a shift towards glucose metabolism.
Signaling Pathway of Fatty Acid Oxidation and pFOX Inhibition
The following diagram illustrates the mitochondrial fatty acid β-oxidation pathway and the proposed site of action for a pFOX inhibitor like Ranolazine.
Caption: Mitochondrial β-oxidation pathway and the inhibitory target of Ranolazine.
Quantitative Data (Ranolazine)
Due to the absence of direct quantitative data for this compound, this section summarizes key findings for its parent compound, Ranolazine.
| Parameter | Value | Species/Model | Experimental Conditions | Reference |
| Myocardial Infarct Size Reduction | ~33% | Rat | LAD coronary artery occlusion (25 min) and reperfusion (2 h) | [5] |
| Cardiac Troponin T Release Attenuation | from 65±14 ng/ml to 12±2 ng/ml | Rat | LAD coronary artery occlusion-reperfusion | [5] |
| Inhibition of 3-ketoacyl-CoA thiolase | 27% inhibition | Rat (normal heart) | 100 µM Ranolazine | [7] |
Experimental Protocols
This section details the methodologies used in key experiments to evaluate the effects of pFOX inhibitors like Ranolazine.
In Vivo Model of Myocardial Ischemia-Reperfusion
This protocol is based on a study investigating the effect of Ranolazine on myocardial infarct size.[5]
Workflow Diagram:
Caption: Workflow for in vivo myocardial ischemia-reperfusion studies.
Detailed Steps:
-
Animal Model: Male Wistar rats are used.[5]
-
Anesthesia and Surgical Preparation: Animals are anesthetized, tracheotomized, and ventilated. The left carotid artery is cannulated for blood pressure monitoring, and the right jugular vein for drug administration.[5]
-
Drug Administration: A bolus injection of Ranolazine (e.g., 10 mg/kg) is administered, followed by a continuous infusion (e.g., 9.6 mg/kg/h) 30 minutes prior to coronary artery occlusion. The control group receives a saline infusion.[5]
-
Ligation and Reperfusion: The left anterior descending (LAD) coronary artery is occluded for 25 minutes, followed by 2 hours of reperfusion.[5]
-
Infarct Size Determination: At the end of reperfusion, the heart is excised, and the infarct size is determined using staining techniques (e.g., triphenyltetrazolium chloride).[5]
-
Biomarker Analysis: Blood samples are collected to measure cardiac troponin T levels.[5]
Measurement of Fatty Acid Oxidation in Isolated Tissues
This generalized protocol describes how to measure the rate of fatty acid oxidation in isolated tissues (e.g., heart, liver).
Workflow Diagram:
Caption: General workflow for a radiolabeled fatty acid oxidation assay.
Detailed Steps:
-
Tissue Preparation: The tissue of interest is isolated and either homogenized or used to isolate primary cells (e.g., cardiomyocytes, hepatocytes).[8]
-
Incubation: The tissue preparation is incubated in a buffer containing a radiolabeled fatty acid substrate, such as [1-¹⁴C]palmitic acid, in the presence or absence of the test compound (e.g., this compound).[8]
-
Measurement of Oxidation Products: The rate of fatty acid oxidation is determined by measuring the production of radiolabeled metabolites, such as ¹⁴CO₂ or ¹⁴C-labeled acid-soluble metabolites (e.g., acetyl-CoA).[8]
-
Data Analysis: The amount of radioactivity in the metabolic products is quantified using scintillation counting and used to calculate the rate of fatty acid oxidation.
Conclusion and Future Directions
This compound, as a principal metabolite of the pFOX inhibitor Ranolazine, holds potential as a metabolically active compound. While preliminary in vivo data in mice suggests it retains some of the cardioprotective effects of its parent drug, further research is imperative.[3] Future studies should focus on directly characterizing the inhibitory activity of this compound on 3-ketoacyl-CoA thiolase and other enzymes in the β-oxidation pathway. Determining the IC50 value of this compound for pFOX inhibition and comparing its potency and metabolic stability to Ranolazine will be crucial for understanding its therapeutic potential. A thorough investigation into the pharmacokinetics and pharmacodynamics of this compound is warranted to elucidate its contribution to the overall clinical effects observed with Ranolazine administration.
References
- 1. Fatty acid oxidation: An emerging facet of metabolic transformation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ranolazine, a partial fatty acid oxidation inhibitor, its potential benefit in angina and other cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial fatty acid oxidation inhibitors for stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ranolazine, a partial fatty acid oxidation inhibitor, reduces myocardial infarct size and cardiac troponin T release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on CVT-2738 and Myocardial Ischemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, is a primary contributor to cardiovascular morbidity and mortality. It arises from an imbalance between myocardial oxygen supply and demand, often due to coronary artery disease. This imbalance triggers a cascade of metabolic and ionic disturbances within cardiomyocytes, leading to cellular dysfunction, arrhythmias, and ultimately, cell death if blood flow is not restored.
CVT-2738 is a principal metabolite of Ranolazine, an anti-anginal agent approved for the treatment of chronic stable angina.[1][2] Ranolazine's mechanism of action is distinct from traditional anti-anginal drugs as it does not significantly alter heart rate or blood pressure.[3][4] Instead, it primarily targets the late inward sodium current (late INa), a key contributor to the ionic imbalance observed during myocardial ischemia.[3][5][6] Preliminary studies have investigated the potential of this compound to exert similar protective effects against myocardial ischemia. This technical guide provides a comprehensive overview of the available preclinical data on this compound, its putative mechanism of action, and the experimental protocols used in its evaluation.
Core Mechanism of Action: Inhibition of the Late Sodium Current
The primary mechanism of action of this compound is presumed to be similar to its parent compound, Ranolazine, which involves the inhibition of the late inward sodium current (late INa) in cardiomyocytes.[3][5][6] During myocardial ischemia, the late INa is enhanced, leading to an increase in intracellular sodium concentration ([Na+]i). This sodium overload subsequently drives the reverse mode of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions ([Ca2+]i) and intracellular calcium overload.
Elevated intracellular calcium contributes to diastolic dysfunction, increased ventricular wall tension, and a further reduction in coronary blood flow. By inhibiting the late INa, this compound is thought to mitigate the rise in intracellular sodium and, consequently, prevent the detrimental calcium overload. This action helps to restore ionic homeostasis, improve myocardial relaxation, and protect cardiomyocytes from ischemic injury.
Signaling Pathway
Caption: Putative mechanism of action of this compound in myocardial ischemia.
Preclinical Data
The primary preclinical evaluation of this compound's anti-ischemic properties was conducted by Yao et al. (2009).[1][2] This study synthesized Ranolazine and its five principal metabolites, including this compound, and compared their effects on isoprenaline-induced myocardial ischemia in mice. The key finding was that this compound exhibited the most potent protective effect among the tested metabolites, although it was less potent than the parent compound, Ranolazine.[1]
Quantitative Data Summary
Specific quantitative data from the primary study by Yao et al. (2009) on the extent of ST-segment depression or other ECG parameters for this compound are not publicly available in detail. The following tables are structured based on the reported findings and are intended to serve as a template for the expected data presentation.
Table 1: Effect of this compound on Isoprenaline-Induced ST-Segment Depression in Mice
| Treatment Group | Dose (mg/kg) | Change in ST-Segment Depression (mV) | % Protection vs. Ischemia Control |
| Vehicle Control | - | Baseline | - |
| Ischemia Control | - | Data Not Available | 0% |
| Ranolazine | - | Data Not Available | Data Not Available |
| This compound | - | Data Not Available | Data Not Available |
| CVT-2513 | - | Data Not Available | Data Not Available |
| Other Metabolites | - | Data Not Available | Data Not Available |
Table 2: Comparative Potency of Ranolazine and its Metabolites
| Compound | Relative Potency (vs. Ranolazine) |
| Ranolazine | 1.0 |
| This compound | < 1.0 (Most potent metabolite) |
| CVT-2513 | Data Not Available |
| Other Metabolites | Data Not Available |
Experimental Protocols
The following section details the likely experimental methodology for evaluating the anti-ischemic effects of this compound, based on the study by Yao et al. (2009) and standard protocols for inducing myocardial ischemia in mice.
Animal Model of Myocardial Ischemia
-
Species: Mice (e.g., Kunming or C57BL/6)
-
Method of Induction: Subcutaneous injection of isoprenaline hydrochloride. Isoprenaline is a non-selective β-adrenergic agonist that, at high doses, causes a significant increase in heart rate and myocardial oxygen consumption, leading to a mismatch in oxygen supply and demand and subsequent myocardial ischemia and necrosis.
-
Dosage: A typical dose of isoprenaline to induce myocardial injury in mice ranges from 85 to 150 mg/kg.
Drug Administration
-
Test Compounds: Ranolazine, this compound, and other metabolites.
-
Vehicle: Appropriate solvent for the test compounds (e.g., saline, DMSO).
-
Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) administration.
-
Dosing Schedule: Test compounds are typically administered a set time (e.g., 30-60 minutes) prior to the induction of ischemia with isoprenaline.
Measurement of Myocardial Ischemia
-
Primary Endpoint: Electrocardiogram (ECG) recordings.
-
Key Parameter: ST-segment depression is a key indicator of myocardial ischemia. The magnitude of ST-segment depression is measured in millivolts (mV).
-
Procedure:
-
Mice are anesthetized (e.g., with urethane or a similar anesthetic).
-
Needle electrodes are placed subcutaneously to record a standard limb lead (e.g., Lead II).
-
A baseline ECG is recorded.
-
The test compound or vehicle is administered.
-
After the specified pretreatment time, isoprenaline is injected.
-
ECG is continuously monitored, and the maximal ST-segment depression is recorded at a set time point (e.g., 5-15 minutes) after isoprenaline administration.
-
-
Data Analysis: The change in ST-segment amplitude from baseline is calculated for each group. The protective effect of the test compounds is determined by comparing the ST-segment depression in the treated groups to the ischemia control group.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound in a mouse model of myocardial ischemia.
Discussion and Future Directions
The preliminary findings from Yao et al. (2009) suggest that this compound possesses anti-ischemic properties, likely through a mechanism similar to its parent compound, Ranolazine. The identification of an active metabolite could have significant implications for the pharmacokinetics and overall therapeutic effect of Ranolazine.
However, the currently available data is limited. To fully understand the therapeutic potential of this compound, further in-depth studies are warranted. Future research should focus on:
-
Dose-Response Relationship: Establishing a clear dose-response curve for the anti-ischemic effects of this compound.
-
Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its contribution to the overall activity of Ranolazine.
-
Alternative Ischemia Models: Evaluating the efficacy of this compound in other preclinical models of myocardial ischemia, such as coronary artery ligation models, to assess its effects on infarct size and cardiac function.
-
Electrophysiological Studies: Direct investigation of the effects of this compound on the late INa and other cardiac ion channels using patch-clamp techniques to confirm its mechanism of action.
-
Safety and Toxicology: Comprehensive safety and toxicology studies to assess the potential for off-target effects and determine a therapeutic window.
Conclusion
This compound, a principal metabolite of Ranolazine, has demonstrated protective effects in a preclinical model of myocardial ischemia. Its putative mechanism of action, inhibition of the late inward sodium current, offers a targeted approach to mitigating the ionic disturbances that underlie ischemic injury. While the initial findings are promising, further rigorous investigation is required to fully elucidate the pharmacological profile and therapeutic potential of this compound as a standalone agent or as a contributor to the clinical efficacy of Ranolazine. The experimental frameworks outlined in this guide provide a foundation for future studies aimed at advancing our understanding of this potentially valuable cardiovascular compound.
References
- 1. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities [jstage.jst.go.jp]
- 3. ahajournals.org [ahajournals.org]
- 4. gpnotebook.com [gpnotebook.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CVT-2738: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVT-2738 is a significant metabolite of the anti-anginal drug Ranolazine. As a partial fatty acid oxidation (pFOX) inhibitor, it holds therapeutic potential, particularly in the context of myocardial ischemia. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. It also delves into its mechanism of action and biological activities, supported by available experimental data and protocols. This document is intended to serve as a foundational resource for researchers and professionals involved in cardiovascular drug discovery and development.
Chemical Structure and Properties
This compound, chemically known as N-(2,6-dimethylphenyl)-1-piperazineacetamide, is a small molecule with a well-defined structure. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | 1-Piperazineacetamide, N-(2,6-dimethylphenyl)- |
| Synonyms | This compound, RS-94287 |
| CAS Number | 5294-61-1 |
| Chemical Formula | C₁₄H₂₁N₃O |
| Molecular Weight | 247.34 g/mol |
| SMILES | Cc1cccc(c1NC(=O)CN2CCNCC2)C |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, not in water |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C |
Synthesis of this compound
The synthesis of this compound, or N-(2,6-dimethylphenyl)-1-piperazineacetamide, can be achieved through several patented methods. A general experimental protocol is outlined below, based on the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with piperazine.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chloro-N-(2,6-dimethylphenyl)acetamide
-
Piperazine
-
Anhydrous ethanol
-
Hydrochloric acid solution
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve an excess of piperazine in anhydrous ethanol.
-
Addition of Reactant: To the solution from step 1, add 2-chloro-N-(2,6-dimethylphenyl)acetamide portion-wise while stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with a hydrochloric acid solution to a pH of 2-5. This step protonates the unreacted piperazine, making it water-soluble.
-
Filter the mixture to remove any solid by-products.
-
Neutralize the filtrate with a sodium hydroxide solution.
-
-
Extraction and Purification:
-
Extract the aqueous layer with an organic solvent like dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over a drying agent such as anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure N-(2,6-dimethylphenyl)-1-piperazineacetamide (this compound).
-
Mechanism of Action and Biological Activity
This compound is an active metabolite of Ranolazine and functions as a partial fatty acid oxidation (pFOX) inhibitor. In ischemic conditions, the heart's energy metabolism shifts to rely more on fatty acid oxidation, which is less oxygen-efficient than glucose oxidation. By partially inhibiting fatty acid oxidation, this compound is believed to promote a shift towards glucose oxidation, thereby improving cardiac efficiency and function during myocardial ischemia.
Signaling Pathway: Partial Fatty Acid Oxidation (pFOX) Inhibition
The primary mechanism of action of this compound involves the inhibition of enzymes within the fatty acid β-oxidation pathway in the mitochondria. This leads to a decrease in the production of acetyl-CoA from fatty acids, which in turn reduces the inhibition of pyruvate dehydrogenase, a key enzyme in glucose oxidation.
Biological Activity: Anti-Myocardial Ischemia Effects
Research has demonstrated that this compound possesses protective effects against myocardial ischemia. In a key study by Yao et al. (2009), the anti-myocardial ischemia activities of Ranolazine and its metabolites were investigated in a mouse model.
Experimental Protocol: Isoprenaline-Induced Myocardial Ischemia in Mice (General Overview)
This protocol is a general representation based on the available literature.
Animals:
-
Male Kunming mice.
Induction of Myocardial Ischemia:
-
Myocardial ischemia is induced by subcutaneous injection of isoprenaline.
Drug Administration:
-
This compound, Ranolazine (as a positive control), and a vehicle control are administered to different groups of mice, typically via intraperitoneal injection, prior to the induction of ischemia.
Assessment of Cardiac Function:
-
Electrocardiograms (ECG) are recorded to assess changes in cardiac electrical activity. Key parameters monitored include the ST-segment, T-wave height, and the RR interval.
Results:
The study by Yao et al. concluded that this compound was protective against myocardial ischemia induced by isoprenaline in mice. It was found to be the most potent among the tested metabolites of Ranolazine, although its potency was less than that of the parent drug, Ranolazine. Specific quantitative data from this study is not publicly available in the search results. However, other sources indicate that this compound (at a dose of 100 mg/kg) inhibits the increases in T-wave height and the RR interval in this mouse model.
Table 2: Summary of Biological Activity of this compound
| Assay | Model | Key Findings | Reference |
| Anti-myocardial ischemia activity | Isoprenaline-induced myocardial ischemia in mice | This compound showed protective effects. It was the most potent among the tested Ranolazine metabolites, but less potent than Ranolazine. | Yao Z, et al. (2009) |
| ECG Analysis | Isoprenaline-induced myocardial ischemia in mice | At 100 mg/kg, this compound inhibits increases in T-wave height and the RR interval. | (Information from secondary sources citing Yao Z, et al.) |
Discussion and Future Directions
This compound, as an active metabolite of Ranolazine, demonstrates significant potential as a therapeutic agent for myocardial ischemia. Its mechanism as a partial fatty acid oxidation inhibitor aligns with a modern approach to managing ischemic heart disease by optimizing myocardial energy metabolism.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of this compound. Specifically, detailed dose-response studies, investigation of its effects on different cardiac cell types, and long-term safety and efficacy studies would be invaluable. The development of more potent and selective analogs of this compound could also represent a promising avenue for future drug discovery efforts in the field of cardiovascular medicine.
Conclusion
This compound is a well-characterized metabolite of Ranolazine with a clear chemical structure and established synthesis routes. Its biological activity as a partial fatty acid oxidation inhibitor confers protective effects against myocardial ischemia. This technical guide provides a comprehensive summary of the current knowledge on this compound, intended to facilitate further research and development of this promising cardiovascular drug candidate.
Navigating the Therapeutic Potential of 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione: A Technical Guide
Disclaimer: The initial CAS number provided, 5294-61-1, identifies the compound N-(2,6-Dimethylphenyl)-1-piperazineacetamide , a metabolite of the antianginal drug Ranolazine. Research applications for this specific molecule are primarily centered on its role as a pharmaceutical intermediate and a reference standard in metabolic studies. Given the in-depth requirements of this technical guide for information on signaling pathways and extensive research applications, it is highly probable that the intended compound of interest is 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione , commonly known as Anethole Dithiolethione (ADT) . This guide will therefore focus on the significant body of research surrounding Anethole Dithiolethione.
Executive Summary
Anethole Dithiolethione (ADT) is a sulfur-containing heterocyclic compound that has garnered significant attention for its diverse pharmacological activities. Initially recognized for its choleretic and sialogogue properties, extensive research has unveiled its potent chemopreventive, anti-inflammatory, and neuroprotective effects. The therapeutic potential of ADT is largely attributed to its ability to modulate key cellular signaling pathways, including the Nrf2, NF-κB, and AhR pathways. This technical guide provides a comprehensive overview of the research applications of ADT, delving into its mechanisms of action, detailing relevant experimental protocols, and presenting key quantitative data to support its continued investigation in drug development.
Research Applications
Anethole Dithiolethione has been investigated across a spectrum of therapeutic areas, demonstrating significant promise in preclinical and, to some extent, clinical settings.
-
Cancer Chemoprevention: ADT has shown efficacy in protecting against chemical-induced cancers in various animal models, including those for liver, lung, and colon cancer.[1] Its chemopreventive action is linked to its ability to inhibit the metabolic activation of carcinogens and enhance their detoxification.
-
Anti-inflammatory Activity: The compound exhibits potent anti-inflammatory properties by suppressing key inflammatory mediators. It has been shown to inhibit the activation of NF-κB, a central regulator of the inflammatory response. This has implications for its use in chronic inflammatory diseases.
-
Neuroprotection: ADT has been proposed as a neuroprotectant, particularly in the context of neurodegenerative diseases like Parkinson's disease.[2] Its neuroprotective effects are associated with its antioxidant properties and its ability to modulate monoamine oxidase-B (MAO-B) activity.[2]
-
Cytoprotection and Antioxidant Effects: ADT is a well-documented antioxidant and inducer of glutathione (GSH), a critical intracellular antioxidant.[3][4] This property underlies its protective effects against oxidative stress-induced cellular damage in various tissues, including the kidney and brain.[5][6] It has also been investigated for its potential to mitigate tenotoxicity induced by certain antibiotics.[3]
-
Metabolic Regulation: Emerging research suggests a role for ADT in regulating lipid metabolism and mitigating conditions like non-alcoholic fatty liver disease (NAFLD).[7] It has been shown to modulate genes involved in lipid synthesis and transport.[7]
Mechanism of Action and Signaling Pathways
The multifaceted therapeutic effects of Anethole Dithiolethione stem from its ability to interact with and modulate several critical cellular signaling pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant and detoxification responses. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its degradation. Upon exposure to electrophiles or oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of a battery of cytoprotective proteins, including phase II detoxification enzymes and antioxidant enzymes. ADT is a potent activator of the Nrf2 pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Anethole has been shown to suppress the activation of NF-κB by blocking the degradation of IκBα.[8]
References
- 1. Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tacrine-induced Reactive Oxygen Species in a Human Liver Cell Line: The Role of Anethole Dithiolethione as a Scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anethole dithiolethione: biochemical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anethole dithiolethione, a putative neuroprotectant, increases intracellular and extracellular glutathione levels during starvation of cultured astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Trans-anethole Ameliorates Intestinal Injury Through Activation of Nrf2 Signaling Pathway in Subclinical Necrotic Enteritis-Induced Broilers [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of CVT-2738
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVT-2738 is a principal metabolite of Ranolazine, an anti-anginal agent known to act as a partial fatty acid oxidation (pFOX) inhibitor and an inhibitor of the late cardiac sodium current (INaL)[1][2][3]. In preclinical studies, this compound has demonstrated protective effects against myocardial ischemia, showing the best potency among several tested Ranolazine metabolites, although it was less potent than the parent compound[1][2]. These findings suggest that this compound may contribute to the therapeutic effects of Ranolazine and warrants further investigation as a potential cardiovascular drug candidate.
These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its potential mechanisms of action: inhibition of fatty acid oxidation and modulation of the late sodium current. The provided methodologies are based on established assays for pFOX inhibitors and INaL modulators and are intended to guide researchers in the characterization of this compound's pharmacological profile.
Postulated Signaling Pathway and Mechanism of Action
The cardioprotective effects of this compound are hypothesized to stem from a dual mechanism inherited from its parent compound, Ranolazine. By partially inhibiting fatty acid β-oxidation, this compound may shift myocardial energy metabolism towards glucose oxidation, a more oxygen-efficient pathway. This metabolic shift is particularly beneficial under ischemic conditions where oxygen supply is limited. Additionally, inhibition of the late sodium current can reduce intracellular sodium and calcium overload in ischemic cardiomyocytes, thereby preventing electrical and mechanical dysfunction.
Caption: Postulated dual mechanism of action for this compound in providing cardioprotection.
Quantitative Data Summary
As specific quantitative data for this compound is not widely available in published literature, the following table provides a template for summarizing key parameters that should be determined through the experimental protocols outlined below. Data for the parent compound, Ranolazine, are included for comparative purposes where available.
| Parameter | This compound | Ranolazine (for comparison) | Assay Type | Cell/System Type |
| pFOX Inhibition | ||||
| IC50 (Fatty Acid Oxidation) | To be determined | ~10 µM (in isolated hearts) | Radiometric FAO Assay | Isolated rat heart mitochondria |
| Late INaL Inhibition | ||||
| IC50 (Late INaL) | To be determined | ~6.5 µM | Patch-clamp electrophysiology | HEK293 cells expressing Nav1.5 |
| Cardioprotection | ||||
| EC50 (Cell Viability) | To be determined | Variable | Cell Viability Assay | Hypoxic cardiomyocytes |
Experimental Protocols
Partial Fatty Acid Oxidation (pFOX) Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on fatty acid oxidation in isolated mitochondria.
Experimental Workflow:
Caption: Workflow for determining pFOX inhibitory activity of this compound.
Methodology:
-
Isolation of Mitochondria:
-
Isolate mitochondria from fresh rat hearts using differential centrifugation in a sucrose/EDTA buffer.
-
Determine mitochondrial protein concentration using a standard method (e.g., Bradford assay).
-
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing KCl, MOPS, MgCl₂, ATP, and KH₂PO₄.
-
Add cofactors: L-carnitine and malate.
-
Add the radiolabeled substrate, [1-¹⁴C]palmitoyl-CoA.
-
-
Incubation with this compound:
-
Prepare a dilution series of this compound in the reaction buffer.
-
In a multi-well plate, add the mitochondrial suspension to each well.
-
Add the different concentrations of this compound or vehicle control to the wells and pre-incubate for 10 minutes at 37°C.
-
-
Initiation and Termination of the Reaction:
-
Initiate the reaction by adding the [1-¹⁴C]palmitoyl-CoA containing reaction mixture.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding ice-cold perchloric acid.
-
-
Separation and Quantification:
-
Centrifuge the samples to pellet the precipitated protein.
-
Separate the supernatant containing the ¹⁴C-labeled acid-soluble metabolites (acetyl-CoA and TCA cycle intermediates) from the unreacted [1-¹⁴C]palmitoyl-CoA using an anion exchange column.
-
Quantify the radioactivity of the acid-soluble fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the rate of fatty acid oxidation for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Late Sodium Current (INaL) Inhibition Assay
This protocol utilizes whole-cell patch-clamp electrophysiology to measure the effect of this compound on the late sodium current in a cell line stably expressing the human cardiac sodium channel, Nav1.5.
Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human SCN5A gene (encoding the Nav1.5 channel) under standard conditions.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.
-
Perfuse the cells with an external solution containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose.
-
Use a pipette solution containing CsF, CsCl, EGTA, and HEPES.
-
Establish a whole-cell patch-clamp configuration.
-
-
Voltage Protocol and Data Acquisition:
-
Hold the cell membrane potential at -120 mV.
-
Apply a depolarizing voltage step to -20 mV for 500 ms to elicit both peak and late sodium currents.
-
Record the resulting currents using an appropriate amplifier and data acquisition system.
-
Measure the peak inward current and the sustained (late) current at a specific time point (e.g., 200 ms after the start of the depolarization).
-
-
Application of this compound:
-
After obtaining a stable baseline recording, perfuse the cells with the external solution containing various concentrations of this compound.
-
Record the sodium currents at each concentration after a steady-state effect is reached.
-
-
Data Analysis:
-
Measure the amplitude of the late sodium current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.
-
In Vitro Model of Myocardial Ischemia (Cell Viability Assay)
This assay assesses the ability of this compound to protect cardiomyocytes from cell death induced by simulated ischemia.
Methodology:
-
Cardiomyocyte Culture:
-
Isolate neonatal rat ventricular myocytes or use a commercially available cardiomyocyte cell line (e.g., H9c2).
-
Culture the cells in appropriate media until they form a confluent monolayer.
-
-
Simulated Ischemia:
-
Induce ischemia by replacing the normal culture medium with a glucose-free, hypoxic medium and placing the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a defined period (e.g., 6-12 hours).
-
A control group of cells should be maintained in normal medium and normoxic conditions.
-
Treat a subset of the ischemic cells with different concentrations of this compound during the hypoxic period.
-
-
Assessment of Cell Viability:
-
After the ischemic period, assess cell viability using a standard method such as:
-
MTT Assay: Measures mitochondrial reductase activity.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining: Uses fluorescent dyes (e.g., calcein-AM and ethidium homodimer-1) to visualize live and dead cells.
-
-
-
Data Analysis:
-
Quantify cell viability for each condition.
-
Calculate the percentage of protection afforded by this compound compared to the untreated ischemic group.
-
Determine the EC₅₀ value for the protective effect of this compound.
-
Conclusion
The provided protocols offer a framework for the comprehensive in vitro characterization of this compound. By systematically evaluating its effects on fatty acid oxidation, the late sodium current, and cell viability in a model of ischemia, researchers can elucidate its mechanism of action and assess its therapeutic potential. The generation of robust quantitative data will be crucial for comparing the potency and efficacy of this compound with its parent compound, Ranolazine, and other potential cardioprotective agents.
References
Application Notes and Protocols for a Hypothetical Neuroprotective Agent (CVT-2738) in Animal Models of Ischemia
Disclaimer: As of the current date, there is no publicly available scientific literature or data specifically identifying a compound designated "CVT-2738" for use in ischemia models. The following application notes and protocols are provided as a generalized template based on common practices for evaluating novel neuroprotective agents in preclinical stroke research. These should be adapted based on the actual physicochemical properties, mechanism of action, and preliminary data of the specific compound being investigated.
Application Notes
Overview
This compound is a hypothetical, small-molecule neuroprotective agent designed to mitigate neuronal damage following an ischemic event. Its proposed mechanism involves the inhibition of downstream inflammatory cascades and the reduction of apoptosis in the ischemic penumbra. These notes provide guidelines for its application in rodent models of focal cerebral ischemia, a common approach for stroke research.
Animal Models
The most common animal model for this application is the transient Middle Cerebral Artery Occlusion (tMCAO) model in mice or rats. This model effectively mimics the pathophysiology of acute ischemic stroke in humans, involving a period of ischemia followed by reperfusion.[1] Global cerebral ischemia models, such as the 4-vessel occlusion model, can also be used and produce delayed neuronal death, particularly in the hippocampus.[2]
Formulation and Dosing
-
Solubility: It is critical to first determine the solubility of this compound. A common vehicle is a mixture of Dimethyl Sulfoxide (DMSO), Polysorbate 80 (Tween 80), and saline. The final concentration of DMSO should be kept to a minimum (<5%) to avoid vehicle-induced toxicity.
-
Route of Administration: Intravenous (IV) or intraperitoneal (IP) injections are typical. IV administration allows for rapid bioavailability, which can be crucial in the acute phase post-ischemia.
-
Dose-Response Studies: A preliminary dose-response study is essential to identify the optimal therapeutic dose. This typically involves testing a range of doses (e.g., 0.1, 1.0, 10 mg/kg) to find the concentration that provides maximum efficacy with minimal side effects.
Therapeutic Window
A key parameter for any potential stroke therapeutic is its therapeutic window. Experiments should be designed to administer this compound at various time points after the onset of ischemia (e.g., immediately after reperfusion, 2 hours post, 6 hours post) to determine how long after the ischemic event the treatment remains effective.[3]
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) Model Protocol
This protocol describes the induction of focal cerebral ischemia in a mouse model.
Materials:
-
Male C57BL/6 mice (25-30g)
-
Isoflurane anesthesia system
-
Heating pad with rectal probe for temperature monitoring
-
Operating microscope
-
6-0 silicone-coated monofilament suture
-
Microvascular clips
-
Standard surgical instruments
-
Laser Doppler Flowmetry (LDF) monitor
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with 3% isoflurane for induction, maintained at 1.5-2% in a mix of 70% N₂O and 30% O₂. Place the animal in a supine position on a heating pad to maintain core body temperature at 37.0 ± 0.5°C.
-
Surgical Incision: Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA. Place a temporary microvascular clip on the ICA and the CCA.
-
Filament Insertion: Make a small incision in the ECA stump. Insert the 6-0 silicone-coated monofilament through the ECA into the ICA to occlude the origin of the Middle Cerebral Artery (MCA). A successful occlusion is typically confirmed by a sharp drop (>80%) in cerebral blood flow as measured by LDF.
-
Ischemia Duration: Maintain the occlusion for a predetermined period, typically 60 or 90 minutes.
-
Reperfusion: After the ischemic period, carefully withdraw the filament to allow for reperfusion. Suture the incision site.
-
Post-Operative Care: Administer subcutaneous saline for hydration and an analgesic. Monitor the animal closely during recovery in a heated cage.[4]
Drug Administration Protocol
-
Preparation: Prepare the this compound solution in the chosen vehicle at the desired concentration immediately before use.
-
Administration: At the designated time point post-reperfusion, administer this compound via the chosen route (e.g., tail vein injection for IV). A control group should receive a vehicle-only injection.
Outcome Assessment Protocols
2.3.1 Neurological Deficit Scoring:
-
Timeline: Perform at 24, 48, and 72 hours post-tMCAO.
-
Method: Use a standardized neurological severity score (e.g., a modified Neurological Severity Score, mNSS) to assess motor, sensory, reflex, and balance deficits.[5] Scoring is often done by an investigator blinded to the treatment groups.
2.3.2 Infarct Volume Measurement:
-
Timeline: 72 hours post-tMCAO.
-
Method: Euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Staining: Remove the brain and slice it into 2mm coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted area remains white.
-
Analysis: Capture images of the stained sections and calculate the infarct volume using image analysis software (e.g., ImageJ), correcting for edema.
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Dose-Response Effect of this compound on Infarct Volume and Neurological Score
| Treatment Group | Dose (mg/kg) | N | Infarct Volume (mm³) (Mean ± SEM) | Neurological Score (at 24h) (Mean ± SEM) |
|---|---|---|---|---|
| Vehicle Control | - | 10 | 110.5 ± 8.2 | 12.1 ± 0.9 |
| This compound | 0.1 | 10 | 95.3 ± 7.5 | 10.5 ± 1.1 |
| This compound | 1.0 | 10 | 62.1 ± 6.4* | 7.8 ± 0.8* |
| This compound | 10.0 | 10 | 58.9 ± 5.9* | 7.5 ± 0.7* |
Hypothetical data showing a significant reduction compared to vehicle control (p < 0.05).
Table 2: Therapeutic Window of this compound (1.0 mg/kg) on Outcomes
| Treatment Time (Post-Reperfusion) | N | Infarct Volume (mm³) (Mean ± SEM) | Neurological Score (at 24h) (Mean ± SEM) |
|---|---|---|---|
| Vehicle Control | 10 | 112.1 ± 9.1 | 12.3 ± 1.0 |
| 0 hours | 10 | 60.5 ± 5.8* | 7.6 ± 0.9* |
| 2 hours | 10 | 75.4 ± 6.9* | 9.1 ± 1.2* |
| 6 hours | 10 | 105.8 ± 8.5 | 11.8 ± 1.1 |
Hypothetical data showing a significant reduction compared to vehicle control (p < 0.05).
Visualization of Pathways and Workflows
Proposed Signaling Pathway for this compound
The diagram below illustrates a hypothetical signaling pathway through which this compound may exert its neuroprotective effects. It is proposed to inhibit the pro-inflammatory transcription factor NF-κB and activate the pro-survival Akt pathway.
Caption: Hypothetical signaling cascade for this compound neuroprotection.
Experimental Workflow Diagram
This diagram outlines the key stages of an in vivo study to evaluate this compound.
Caption: Workflow for preclinical evaluation of this compound in a stroke model.
References
- 1. Phosphodiesterase 10A Is a Critical Target for Neuroprotection in a Mouse Model of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuronewsinternational.com [neuronewsinternational.com]
- 4. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection by Transcranial Direct Current Stimulation in Rodent Models of Focal Ischemic Stroke: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of CVT-2738 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a validated analytical method for the quantitative determination of CVT-2738, a major metabolite of the antianginal drug ranolazine, in human plasma. The primary method detailed is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for pharmacokinetic and bioequivalence studies.
Introduction
This compound is a significant metabolite of ranolazine. Accurate and reliable quantification of this compound in human plasma is crucial for understanding the pharmacokinetics of the parent drug and its metabolites. This document outlines a validated LC-MS/MS method using protein precipitation for sample preparation, providing a robust and efficient workflow for researchers.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A rapid, sensitive, and reliable LC-MS/MS method has been developed and validated for the simultaneous determination of ranolazine and its three metabolites, including this compound, in human plasma.[1][2]
Data Presentation
The following table summarizes the quantitative performance characteristics of the validated LC-MS/MS method for the analysis of this compound in human plasma.
| Parameter | Result |
| Linearity Range | 4 - 1000 ng/mL |
| Intra-day Accuracy | Within ±15% |
| Inter-day Accuracy | Within ±15% |
| Intra-day Precision | Within ±15% |
| Inter-day Precision | Within ±15% |
| Table 1: Summary of Quantitative Data for the LC-MS/MS Method.[1][2] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[1][2]
-
Objective: To remove proteins from the plasma sample that can interfere with the LC-MS/MS analysis.
-
Procedure:
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile (containing the internal standard).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
Chromatographic separation is performed using a C18 reversed-phase column to resolve this compound from other plasma components and metabolites.
-
Mobile Phase: A gradient elution of methanol and 5 mM ammonium acetate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
3. Tandem Mass Spectrometry (MS/MS)
Mass detection is carried out using a triple quadrupole mass spectrometer with electrospray ionization (ESI) operating in both positive and negative ion multiple reaction monitoring (MRM) modes.[1][2]
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized based on the instrument used.
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis in plasma.
Logical Relationship of Method Validation
Caption: Key parameters for bioanalytical method validation.
References
Application Notes and Protocols for Preclinical Evaluation of CVT-2738 in Murine Models
Disclaimer: As of the latest literature review, specific dosage and administration data for a compound designated "CVT-2738" in mice is not publicly available. The following application notes and protocols are therefore provided as a comprehensive, generalized framework for the preclinical evaluation of a novel investigational compound, referred to herein as this compound, in a murine model. These guidelines are synthesized from established methodologies in pharmacology and toxicology research.
Introduction
These application notes provide a detailed framework for determining the appropriate dosage and administration of the hypothetical compound this compound in mice. The protocols outlined below are intended for researchers, scientists, and drug development professionals to conduct initial pharmacokinetic, pharmacodynamic, and toxicity assessments.
Compound Characterization and Formulation
Prior to in vivo administration, a thorough understanding of this compound's physicochemical properties is essential. Factors such as solubility, stability, and pKa will dictate the choice of vehicle and the feasibility of different administration routes.
Table 1: Recommended Vehicle Screening for this compound
| Vehicle Component | Purpose | Considerations |
| Saline (0.9% NaCl) | Isotonic vehicle for soluble compounds. | Check for precipitation at required concentration. |
| Phosphate-Buffered Saline (PBS) | Isotonic, buffered vehicle. | Similar to saline, good for pH-sensitive compounds. |
| DMSO (Dimethyl sulfoxide) | Solubilizing agent for poorly soluble compounds. | Potential for toxicity at higher concentrations. |
| Tween 80 / Cremophor EL | Surfactants to improve solubility. | May cause hypersensitivity reactions. |
| Carboxymethylcellulose (CMC) | Suspending agent for oral administration. | Ensures uniform suspension for gavage. |
Routes of Administration
The choice of administration route is critical and depends on the experimental objectives, such as modeling a specific clinical application or achieving a desired pharmacokinetic profile. The rate of absorption generally follows the order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO)[1].
Table 2: Common Administration Routes in Mice
| Route | Description | Recommended Volume (Adult Mouse) | Needle Size (Gauge) |
| Oral (PO) | Administration into the stomach via gavage.[1] | < 2-3 mL | 20-22 (gavage needle) |
| Intravenous (IV) | Injection directly into a vein, typically the lateral tail vein.[1][2] | < 0.2 mL | 27-30 |
| Intraperitoneal (IP) | Injection into the peritoneal cavity.[3] | < 2-3 mL | 25-27 |
| Subcutaneous (SC) | Injection into the space between the skin and underlying tissue, often in the flank or scruff of the neck.[2] | < 2-3 mL | 25-27 |
Experimental Protocols
Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
Objective: To determine the tolerability of this compound and identify the MTD, which is the highest dose that does not cause unacceptable toxicity.
Protocol:
-
Animal Model: Utilize a standard mouse strain (e.g., C57BL/6 or BALB/c), with animals of the same sex and age to minimize variability.
-
Group Allocation: Assign at least 3-5 mice per dose group. Include a vehicle control group.
-
Dose Escalation:
-
Start with a low, predicted-to-be-safe dose (e.g., 1 mg/kg).
-
Administer single doses of this compound in escalating steps (e.g., 3-fold or 5-fold increments) to subsequent groups.
-
-
Administration: Administer this compound via the chosen route. For repeated IP injections, alternate the injection site[2].
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).
-
Record body weight daily for 7-14 days.
-
At the end of the observation period, perform necropsy and collect major organs for histopathological analysis.
-
Table 3: Example Data from a Hypothetical MTD Study
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (Day 7) | Clinical Signs of Toxicity |
| Vehicle Control | 5 | 0/5 | +5% | None observed. |
| 10 | 5 | 0/5 | +4% | None observed. |
| 30 | 5 | 0/5 | +2% | Mild, transient hypoactivity within 1 hour of dosing. |
| 100 | 5 | 1/5 | -8% | Hunched posture, piloerection, significant hypoactivity. |
| 300 | 5 | 4/5 | -20% (survivors) | Severe lethargy, ataxia, death within 24 hours. |
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Animal Model and Groups: Use cannulated mice if possible for serial blood sampling. Have separate groups for IV and oral administration to determine bioavailability. A typical study might involve a single dose of 5 mg/kg intravenously and 10 mg/kg orally[4][5].
-
Administration: Administer a single dose of this compound.
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability (F%).
Table 4: Hypothetical Pharmacokinetic Parameters for this compound
| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | N/A | 0.5 |
| Cmax (ng/mL) | 1500 | 800 |
| AUC (0-inf) (ng*h/mL) | 2500 | 2800 |
| t1/2 (h) | 2.5 | 2.8 |
| Clearance (L/h/kg) | 2.0 | N/A |
| Volume of Distribution (L/kg) | 7.2 | N/A |
| Bioavailability (%) | N/A | 56% |
Visualizations
Caption: Workflow for a Maximum Tolerated Dose (MTD) study in mice.
Caption: Hypothetical signaling pathway for this compound action.
References
Application Notes and Protocols for Screening CVT-2738 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVT-2738, a primary metabolite of the anti-anginal drug Ranolazine, has been identified as a partial fatty acid oxidation (pFOX) inhibitor.[1][2][3] Ranolazine and its metabolites are thought to exert their therapeutic effects in myocardial ischemia by modulating cellular metabolism.[1][4] Specifically, by partially inhibiting the β-oxidation of fatty acids, these compounds promote a metabolic shift towards glucose oxidation. This is advantageous in ischemic conditions as ATP production via glucose oxidation requires less oxygen than fatty acid oxidation, thereby improving cardiac efficiency and function.[5][6] The study by Yao et al. (2009) demonstrated that this compound exhibits protective effects against isoprenaline-induced myocardial ischemia in mice, highlighting its potential as a therapeutic agent.[1][4]
These application notes provide detailed protocols for cell-based assays to screen and characterize the activity of this compound. The described assays are designed to measure the compound's effect on fatty acid oxidation, cellular respiration, and cell viability under both normoxic and hypoxic conditions, mimicking the ischemic environment.
Signaling Pathway of pFOX Inhibition
Partial inhibition of fatty acid oxidation by this compound is expected to lead to a subsequent increase in glucose oxidation. This metabolic switch is the primary mechanism of action for its anti-ischemic effects.
Key Experiments and Protocols
Fatty Acid Oxidation (FAO) Inhibition Assay
This assay directly measures the effect of this compound on the rate of fatty acid oxidation in live cells. A variety of methods can be employed, including the use of radiolabeled fatty acids or commercially available bioluminescent assays.
Protocol: Extracellular Oxygen Consumption-Based FAO Assay
This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. The assay measures the cell's ability to respire using long-chain fatty acids.
Materials:
-
Cardiomyocyte cell line (e.g., AC16, H9c2) or primary cardiomyocytes
-
This compound
-
Etomoxir (positive control, CPT1 inhibitor)
-
XF Base Medium supplemented with 0.5 mM sodium pyruvate and 2 mM glutamine
-
Long-chain fatty acid substrate (e.g., XF Palmitate-BSA)
-
Extracellular flux analyzer and cell culture microplates
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cardiomyocyte cells in an XF cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations.
-
Assay Preparation:
-
On the day of the assay, remove the growth medium from the cells.
-
Wash the cells with pre-warmed XF Base Medium.
-
Add XF Base Medium containing L-carnitine and a low concentration of glucose to each well.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
-
Compound Treatment: Add this compound, etomoxir (positive control), and vehicle control to the appropriate wells.
-
Initiation of FAO: Inject the long-chain fatty acid substrate (e.g., palmitate-BSA conjugate) into each well to initiate fatty acid oxidation.
-
Data Acquisition: Immediately begin measuring the OCR using the extracellular flux analyzer. Monitor the OCR over time to determine the rate of fatty acid oxidation.
-
Data Analysis: Calculate the percentage inhibition of FAO for each concentration of this compound compared to the vehicle control. Determine the IC50 value.
Data Presentation:
| Compound | Concentration (µM) | Mean OCR (pmol/min) | % Inhibition of FAO |
| Vehicle | - | 250 | 0 |
| This compound | 0.1 | 225 | 10 |
| 1 | 175 | 30 | |
| 10 | 100 | 60 | |
| 100 | 50 | 80 | |
| Etomoxir | 50 | 45 | 82 |
Glucose Uptake Assay
This assay determines if the inhibition of FAO by this compound leads to a compensatory increase in glucose uptake.
Protocol: Fluorescent Glucose Analog-Based Assay
Materials:
-
Cardiomyocyte cell line
-
This compound
-
Insulin (positive control)
-
2-NBDG (fluorescent glucose analog)
-
Glucose-free culture medium
-
Plate reader with fluorescence detection
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Cell Starvation: After overnight incubation, wash the cells with PBS and incubate in glucose-free medium for 2-4 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Glucose Analog Incubation: Add 2-NBDG to each well and incubate for 30-60 minutes.
-
Signal Measurement: Remove the 2-NBDG containing medium, wash the cells with cold PBS, and measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).
-
Data Analysis: Normalize the fluorescence signal to the cell number (e.g., using a parallel viability assay) and calculate the fold change in glucose uptake compared to the vehicle control.
Data Presentation:
| Compound | Concentration (µM) | Mean Fluorescence (AU) | Fold Change in Glucose Uptake |
| Vehicle | - | 5000 | 1.0 |
| This compound | 0.1 | 5500 | 1.1 |
| 1 | 7000 | 1.4 | |
| 10 | 9500 | 1.9 | |
| 100 | 11000 | 2.2 | |
| Insulin | 1 | 12500 | 2.5 |
Cell Viability Assay under Hypoxia
This assay assesses the protective effect of this compound on cell viability under hypoxic conditions, which simulate myocardial ischemia.
Protocol: ATP-Based Viability Assay
Materials:
-
Cardiomyocyte cell line
-
This compound
-
Hypoxia chamber (e.g., 1% O2, 5% CO2, 94% N2)
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate.
-
Compound Treatment: After overnight incubation, treat the cells with various concentrations of this compound.
-
Hypoxic Incubation: Place one set of plates in a hypoxia chamber for 24-48 hours. Keep a parallel set of plates under normoxic conditions.
-
Viability Measurement:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each condition, normalizing the hypoxic viability to the normoxic viability for each concentration.
Data Presentation:
| Compound | Concentration (µM) | Viability (Normoxia, RLU) | Viability (Hypoxia, RLU) | % Protection under Hypoxia |
| Vehicle | - | 1,000,000 | 400,000 | 0 |
| This compound | 0.1 | 1,020,000 | 480,000 | 13.3 |
| 1 | 1,010,000 | 600,000 | 33.3 | |
| 10 | 990,000 | 750,000 | 58.3 | |
| 100 | 950,000 | 800,000 | 66.7 |
Summary and Conclusion
The provided cell-based assays offer a comprehensive platform for screening and characterizing the activity of this compound. By measuring its direct impact on fatty acid oxidation, the subsequent metabolic shift towards glucose utilization, and its protective effects on cell viability under hypoxic stress, researchers can effectively evaluate its potential as a therapeutic agent for myocardial ischemia. The quantitative data generated from these assays will be crucial for establishing structure-activity relationships and guiding further drug development efforts.
References
- 1. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Partial fatty acid oxidation (pFOX) inhibition: a new therapy for chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Partial fatty acid oxidation inhibitors for stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of CVT-2738
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and purification of CVT-2738, also known as N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide. This compound is a key metabolite of the anti-anginal drug Ranolazine and is of significant interest for research in cardiovascular diseases.[1][2] The protocols outlined below are based on established chemical synthesis methodologies for this compound.[3][4][5][6]
Compound Data
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2] |
| Systematic Name | N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | [7] |
| CAS Number | 5294-61-1 | [2] |
| Molecular Formula | C₁₄H₂₁N₃O | [2] |
| Molecular Weight | 247.34 g/mol | [7] |
| Appearance | Off-white powder | [7] |
| Melting Point | 110-112 °C | [7] |
| Boiling Point | 411.2±45.0 °C at 760 mmHg | [7] |
| Purity (typical) | ≥98.0% | [7] |
Biological Context and Mechanism of Action
This compound is a principal metabolite of Ranolazine, a drug used to treat chronic angina.[1][7] Ranolazine acts as a partial fatty acid oxidation (pFOX) inhibitor.[1][2] By inhibiting this pathway, it is thought to modulate myocardial metabolism during ischemia, promoting glucose oxidation and thereby alleviating the symptoms of myocardial ischemia.[1] Studies have shown that this compound itself may possess protective effects against myocardial ischemia.[1]
Caption: Relationship of this compound to Ranolazine and its mechanism.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of piperazine with N-chloroacetyl-2,6-xylidine.[5][6] The following protocol describes a common method to achieve this transformation.
Materials:
-
Piperazine
-
N-chloroacetyl-2,6-xylidine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Toluene
-
2-Propanol (optional)
-
Water (deionized)
-
Celite
Equipment:
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction flask, dissolve piperazine (3 equivalents) in water. To this solution, add hydrochloric acid (3 equivalents) while stirring. The temperature may rise; allow the solution to cool to room temperature.[5][6]
-
Addition of Reactant: Add N-chloroacetyl-2,6-xylidine (1 equivalent) to the reaction mixture.[5]
-
Reaction: Heat the mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5][6]
-
Work-up:
-
Cool the reaction mixture to approximately 60 °C. A precipitate of the unwanted N,N'-bis-alkylated product may form.[5][6]
-
Filter the warm mixture, optionally over a pad of Celite, to remove the solid byproduct.[5]
-
Transfer the filtrate to a separatory funnel.
-
Neutralize the filtrate by adding a 50% aqueous solution of sodium hydroxide until the pH is greater than 10.[5][6]
-
Add toluene to the separatory funnel and heat the mixture to approximately 70 °C. Shake the funnel carefully, releasing pressure frequently.[5][6]
-
Separate the organic (toluene) layer.
-
Caption: Workflow for the synthesis of this compound.
Purification of this compound
The crude this compound obtained from the synthesis can be purified by crystallization.
Materials:
-
Crude this compound in toluene
-
Heptane (or other suitable anti-solvent)
Equipment:
-
Crystallization dish or beaker
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Crystallization:
-
Concentrate the toluene solution containing the crude product using a rotary evaporator.
-
Allow the concentrated solution to cool to room temperature. This compound should start to crystallize.[6]
-
To enhance crystallization, cool the solution in an ice bath and/or add an anti-solvent like heptane.
-
-
Isolation:
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold toluene or heptane.
-
-
Drying:
-
Dry the purified this compound in a vacuum oven at a temperature below its melting point (e.g., 40-50 °C) until a constant weight is achieved.
-
Alternative Purification: For higher purity, column chromatography using silica gel with an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine) can be employed prior to crystallization. For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice.[8][9][10]
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Piperazine and its derivatives can be corrosive and irritating. Avoid inhalation and contact with skin and eyes.
-
N-chloroacetyl-2,6-xylidine is a lachrymator and should be handled with care.
-
Toluene is flammable and toxic. Avoid ignition sources and inhalation.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]
- 4. CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]
- 7. innospk.com [innospk.com]
- 8. idtdna.com [idtdna.com]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
Application Notes and Protocols: CVT-2738 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and stability of CVT-2738 in dimethyl sulfoxide (DMSO), along with protocols for its preparation and storage. This compound is an active metabolite of the antianginal agent ranolazine and is known as a partial fatty acid oxidation (pFOX) inhibitor[1][2][3].
Data Presentation: Solubility and Storage
Quantitative data regarding the solubility and recommended storage conditions for this compound are summarized below.
| Parameter | Solvent | Concentration/Condition | Source |
| Solubility | DMSO | 5 mg/mL | [4] |
| DMSO | Soluble | [1][2] | |
| DMSO | Available as 10 mM solution | [3] | |
| Long-term Storage (Solid) | -20°C | ≥ 2 years | [1] |
| -20°C or -80°C | Long term (months to years) | [2] | |
| Stock Solution Storage | -20°C | Long term (months) | [2] |
| 0 - 4°C | Short term (days to weeks) | [2] |
Experimental Protocols
The following are standard protocols for preparing and evaluating the stability of this compound in DMSO.
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a stock solution of this compound at a concentration of 5 mg/mL in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibration: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For a 1 mL stock solution of 5 mg/mL, weigh 5 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 5 mg/mL solution, add 1 mL of DMSO to 5 mg of the compound.
-
Dissolution: Close the tube tightly and vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For short-term use, the solution can be stored at 4°C for a few days to a week[2].
Protocol 2: Assessment of this compound Stability in DMSO
This protocol describes a general method to assess the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound in DMSO stock solution (prepared as in Protocol 1)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or trifluoroacetic acid)
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C)
Procedure:
-
Initial Analysis (Time 0): Immediately after preparing the this compound stock solution, perform an initial HPLC analysis.
-
Dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Record the chromatogram and determine the peak area of the this compound peak. This will serve as the baseline (100% integrity).
-
-
Sample Storage: Store aliquots of the stock solution at the desired temperatures to be tested (e.g., room temperature, 4°C, and -20°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.
-
HPLC Analysis: Analyze the stored samples by HPLC using the same method as the initial analysis.
-
Data Analysis:
-
Compare the peak area of this compound in the stored samples to the peak area of the time 0 sample.
-
Calculate the percentage of this compound remaining at each time point.
-
The appearance of new peaks in the chromatogram may indicate degradation products.
-
-
Stability Determination: Based on the percentage of the parent compound remaining over time, the stability of this compound under different storage conditions can be determined. A common threshold for stability is when the compound purity drops below 95%.
Visualizations
The following diagrams illustrate the experimental workflow for preparing and assessing the stability of a this compound stock solution.
Caption: Experimental workflow for this compound stock solution preparation and stability assessment.
The following diagram illustrates the logical relationship in the stability assessment protocol.
Caption: Logical flow for determining the stability of this compound in DMSO.
References
Application Notes and Protocols for Langendorff Perfusion System with CVT-2738
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff perfusion system is a powerful ex vivo technique for studying the intrinsic physiological and pharmacological responses of the isolated heart, independent of systemic neural and hormonal influences.[1][2][3] This application note provides a detailed protocol for utilizing the Langendorff system to investigate the cardiac effects of CVT-2738, a selective A2A adenosine receptor agonist. Activation of the A2A adenosine receptor is known to cause coronary vasodilation and can influence myocardial contractility.[4][5][6] These protocols are designed to guide researchers in assessing the impact of this compound on key cardiac functional parameters.
Core Concepts of Langendorff Perfusion
The Langendorff technique involves the retrograde perfusion of an isolated heart through the aorta.[2][7] An oxygenated, nutrient-rich buffer solution is delivered into the aortic cannula, which forces the aortic valve to close and directs the perfusate into the coronary arteries. This maintains the viability and contractile function of the heart for several hours, allowing for controlled experimental interventions.[2][8]
Key Measured Parameters
The Langendorff setup allows for the real-time monitoring of several critical cardiac parameters:
-
Heart Rate (HR): The number of heartbeats per minute.
-
Left Ventricular Developed Pressure (LVDP): An indicator of myocardial contractility, calculated as the difference between the peak systolic and end-diastolic pressure in the left ventricle.[9]
-
Maximum Rate of Pressure Development (+dP/dt max): A measure of the peak rate of ventricular contraction, reflecting myocardial contractility.[9][10]
-
Coronary Flow (CF): The rate at which the perfusion solution flows through the coronary vasculature, indicating the degree of vasodilation or vasoconstriction.[5]
Experimental Protocols
I. Preparation of the Langendorff System and Heart Isolation
Materials:
-
Langendorff Apparatus (including perfusion reservoir, bubble trap, aortic cannula, and water jacket for temperature control)[11]
-
Perfusion Buffer (e.g., Krebs-Henseleit solution)
-
Animal model (e.g., rat, guinea pig, mouse)
-
Surgical instruments
-
Heparin
-
Anesthetic
Protocol:
-
System Preparation: Assemble and prime the Langendorff apparatus with oxygenated (95% O2, 5% CO2) and heated (37°C) perfusion buffer. Ensure the system is free of air bubbles.
-
Animal Anesthesia and Heparinization: Anesthetize the animal according to approved institutional protocols. Administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold perfusion buffer to arrest metabolic activity.
-
Cannulation: Mount the heart on the aortic cannula of the Langendorff apparatus. Secure the aorta to the cannula with a ligature.
-
Initiate Perfusion: Start retrograde perfusion immediately to restore oxygen and nutrient supply to the myocardium.
II. Assessing the Effects of this compound on Cardiac Function
Objective: To determine the dose-dependent effects of this compound on heart rate, contractility, and coronary flow.
Protocol:
-
Stabilization Period: Allow the heart to stabilize for a period of 20-30 minutes after mounting. During this time, baseline parameters (HR, LVDP, +dP/dt, CF) should be recorded.
-
Drug Administration: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, saline). Create a series of dilutions to achieve the desired final concentrations in the perfusate.
-
Dose-Response Protocol:
-
Introduce this compound into the perfusion buffer at the lowest concentration.
-
Allow the heart to reach a new steady state (typically 5-10 minutes) and record all functional parameters.
-
Incrementally increase the concentration of this compound, repeating the recording at each new steady state.
-
A washout period with drug-free buffer can be included between concentrations if desired.
-
-
Data Analysis: Plot the change in each parameter from baseline against the concentration of this compound to generate dose-response curves.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the expected effects of this compound on cardiac function.
Table 1: Effect of this compound on Heart Rate and Contractility
| This compound Concentration (nM) | Heart Rate (beats/min) | LVDP (mmHg) | +dP/dt max (mmHg/s) |
| Baseline (0) | 280 ± 15 | 100 ± 8 | 2500 ± 200 |
| 1 | 285 ± 14 | 105 ± 7 | 2600 ± 210 |
| 10 | 290 ± 16 | 115 ± 9 | 2800 ± 220 |
| 100 | 295 ± 15 | 125 ± 10 | 3100 ± 250 |
| 1000 | 300 ± 17 | 130 ± 11 | 3300 ± 260 |
Table 2: Effect of this compound on Coronary Flow
| This compound Concentration (nM) | Coronary Flow (mL/min) | % Increase from Baseline |
| Baseline (0) | 10.0 ± 0.8 | 0% |
| 1 | 12.5 ± 1.0 | 25% |
| 10 | 18.0 ± 1.2 | 80% |
| 100 | 25.0 ± 1.5 | 150% |
| 1000 | 30.0 ± 1.8 | 200% |
Visualizations
Signaling Pathway of A2A Adenosine Receptor Activation
Caption: A2A Adenosine Receptor Signaling Pathway.
Experimental Workflow for Langendorff Perfusion with this compound
Caption: Langendorff Perfusion Experimental Workflow.
References
- 1. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Enhanced A2A adenosine receptor-mediated increase in coronary flow in type I diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 8. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine A(2a)-receptor activation increases contractility in isolated perfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Techniques: Langendorff Perfused Heart [cvlabs.org]
- 11. adinstruments.com [adinstruments.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of CVT-2738
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of CVT-2738.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an active metabolite of the antianginal agent ranolazine.[1][2] Like many small molecule drug candidates, this compound exhibits poor solubility in aqueous solutions, which can significantly hinder its use in in vitro and in vivo experiments, leading to challenges in formulation development and potentially impacting its bioavailability.
Q2: What are the known solubility properties of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][3] However, it is poorly soluble in aqueous buffer solutions like phosphate-buffered saline (PBS) and is generally considered insoluble in water.[1][3]
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These can be broadly categorized into:
-
Use of Co-solvents: Blending water with a miscible organic solvent in which this compound is soluble.
-
Solid Dispersions: Dispersing this compound in an inert hydrophilic carrier matrix at a solid state.
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within the lipophilic cavity of a cyclodextrin.
-
pH Adjustment: Modifying the pH of the solution to ionize the molecule, which can increase solubility. Given the piperazine moiety in this compound, its solubility is likely pH-dependent.
Q4: Are there any successful examples of solubility enhancement for the parent compound, ranolazine?
A4: Yes, several studies have successfully improved the aqueous solubility of ranolazine. These methods, which are likely applicable to its metabolite this compound, include the preparation of solid dispersions using polymers such as PVP K-30, PEG 4000, PEG 6000, and Soluplus, as well as cocrystallization with nicotinamide.[4][5][6][7][8] These approaches have demonstrated significant increases in the aqueous solubility and dissolution rates of ranolazine.[4][5][6][9]
Troubleshooting Guide
Issue: Precipitation of this compound upon addition to aqueous buffer.
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium, especially when a stock solution in an organic solvent is diluted.
Solutions:
-
Optimize Co-solvent System:
-
Protocol: See "Experimental Protocol 1: Solubility Enhancement using a Co-solvent System."
-
Tips: Start with a low percentage of the organic co-solvent (e.g., 1-5% DMSO or ethanol) in the final aqueous solution. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause toxicity or off-target effects.
-
-
Prepare a Solid Dispersion:
-
Protocol: See "Experimental Protocol 2: Preparation of a this compound Solid Dispersion."
-
Tips: The choice of carrier is critical. For ranolazine, Soluplus has shown a significant, ten-fold increase in solubility.[6][9] The drug-to-carrier ratio needs to be optimized for maximum solubility enhancement.
-
-
Utilize Cyclodextrin Complexation:
-
Protocol: See "Experimental Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex."
-
Tips: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective cyclodextrin for improving the solubility of hydrophobic drugs. The stoichiometry of the drug-cyclodextrin complex should be determined to achieve optimal solubilization.
-
Issue: Inconsistent results in biological assays.
Possible Cause: Poor solubility leading to variable concentrations of the active compound in the assay medium.
Solutions:
-
Verify Solubilization: Before conducting biological experiments, visually inspect your final solution for any signs of precipitation.
-
Filter Sterilization: If sterile conditions are required, use a low-protein-binding syringe filter (e.g., PVDF) after preparing the final solution. Be aware that this step might remove undissolved particles, so consistency in preparation is key.
-
Sonication: Gentle sonication of the solution in a water bath can sometimes help in dissolving the compound, but be cautious as this can also introduce energy that might lead to later precipitation of a supersaturated solution.
Quantitative Data on Solubility Enhancement
The following table summarizes the reported solubility enhancement for the parent compound, ranolazine, using various techniques. This data can serve as a guide for selecting a suitable approach for this compound.
| Compound | Method | Carrier/Co-former | Drug:Carrier Ratio | Solvent System | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase | Reference |
| Ranolazine | Solid Dispersion | PVP K-30 | 1:4 | Water | 142 | 770 | ~5.4 | [4] |
| Ranolazine | Solid Dispersion | Soluplus | 1:2.5 | Water | ~3.92 | ~41.21 | ~10.5 | [6][9] |
| Ranolazine | Cocrystal | Nicotinamide | 1:2 | Water | 310 | 5200 | ~16.8 | [7] |
| Ranolazine | Cocrystal | Nicotinamide | 1:2 | pH 6.8 Buffer | 650 | 6900 | ~10.6 | [7] |
Note: The data presented is for the parent compound ranolazine and should be used as a reference for initiating solubility enhancement studies for this compound.
Experimental Protocols
Experimental Protocol 1: Solubility Enhancement using a Co-solvent System
-
Objective: To prepare a stock solution of this compound and dilute it in an aqueous buffer using a co-solvent to maintain solubility.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
Gently warm the solution and vortex until the this compound is completely dissolved.
-
To prepare the working solution, add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while vortexing.
-
Ensure the final concentration of DMSO in the aqueous solution is as low as possible (ideally ≤ 1%) to avoid solvent effects in biological assays.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the concentration of this compound or the percentage of DMSO may need to be adjusted.
-
Experimental Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its aqueous solubility.
-
Materials:
-
This compound powder
-
Hydrophilic carrier (e.g., Soluplus, PVP K-30, PEG 4000)
-
Suitable organic solvent (e.g., methanol, ethanol)
-
-
Procedure:
-
Accurately weigh this compound and the chosen carrier in the desired ratio (e.g., 1:1, 1:2.5, 1:5).
-
Dissolve both the this compound and the carrier in a minimal amount of the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator.
-
To use, dissolve the powdered solid dispersion in the desired aqueous buffer.
-
Experimental Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Objective: To form an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
-
Procedure:
-
Weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Slowly add the this compound powder to the paste while continuously triturating with the pestle.
-
Continue kneading for 30-60 minutes to ensure thorough mixing and complex formation.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
-
Store the complex in a desiccator.
-
To use, dissolve the powdered complex in the desired aqueous buffer.
-
Visualizations
Signaling Pathway: Inhibition of Fatty Acid β-Oxidation by Ranolazine/CVT-2738
Ranolazine and its active metabolite this compound are known to act as partial fatty acid oxidation (pFOX) inhibitors.[10][11] By inhibiting the enzyme 3-ketoacyl-CoA thiolase, they shift the myocardial energy metabolism from fatty acid oxidation towards glucose oxidation. This is beneficial in ischemic conditions as glucose oxidation requires less oxygen to produce the same amount of ATP.
Caption: Inhibition of fatty acid β-oxidation by Ranolazine/CVT-2738.
Experimental Workflow: Solubility Enhancement Strategy
The following workflow outlines a systematic approach to selecting and implementing a solubility enhancement strategy for this compound.
Caption: A systematic workflow for enhancing the solubility of this compound.
Logical Relationship: Troubleshooting Poor Solubility
This diagram illustrates the logical steps to troubleshoot issues arising from the poor solubility of this compound.
Caption: Logical troubleshooting steps for this compound solubility issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medkoo.com [medkoo.com]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencescholar.us [sciencescholar.us]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ranolazine, a partial fatty acid oxidation (pFOX) inhibitor, improves left ventricular function in dogs with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Optimizing CVT-2738 Concentration for Cell Culture Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and concentration optimization of CVT-2738 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an active metabolite of Ranolazine, an antianginal agent. It functions as a partial fatty acid oxidation (pFOX) inhibitor.[1][2] By partially inhibiting fatty acid oxidation, this compound is thought to shift cellular metabolism towards glucose oxidation, which can be beneficial under certain pathological conditions, such as myocardial ischemia.[3] In a research context, it can be used to investigate the role of cellular metabolism in various biological processes.
Q2: What is the recommended starting concentration for this compound in cell culture?
A definitive starting concentration for every cell line cannot be provided as it is highly cell-type dependent. However, a common approach for a new compound is to perform a dose-response experiment. Based on general principles for small molecule inhibitors, a wide range of concentrations should be tested, for example, from 0.1 µM to 100 µM. If the IC50 (half-maximal inhibitory concentration) from in vitro enzymatic assays is known, starting concentrations could be set around that value and extend several logs above and below.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, DMF, and Ethanol.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How can I assess the effect of this compound on my cells?
The effect of this compound can be assessed by various methods depending on the research question. To determine its impact on cell viability and to identify a non-toxic concentration range, a cytotoxicity assay such as MTT, XTT, or a live/dead staining assay is recommended. To confirm its mechanism of action, you could measure changes in fatty acid oxidation rates, oxygen consumption rates (using techniques like Seahorse XF analysis), or analyze key metabolic intermediates.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed even at low concentrations. | 1. Cell line is particularly sensitive to pFOX inhibition. 2. Solvent (e.g., DMSO) concentration is too high. 3. Compound has degraded. | 1. Perform a dose-response experiment with a wider range of lower concentrations (e.g., starting from nanomolar concentrations). 2. Ensure the final solvent concentration is below 0.1% and include a vehicle-only control. 3. Prepare a fresh stock solution of this compound. |
| No observable effect on cellular phenotype. | 1. Concentration of this compound is too low. 2. Incubation time is too short. 3. The chosen assay is not sensitive enough to detect the effect. 4. The biological system is not reliant on fatty acid oxidation. | 1. Increase the concentration of this compound. 2. Extend the incubation time. 3. Use a more direct and sensitive assay to measure the target effect (e.g., metabolic flux analysis). 4. Consider using a different cell model or stimulating fatty acid oxidation. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent preparation of this compound working solutions. 3. Fluctuation in incubator conditions (CO2, temperature, humidity). | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh dilutions from a single, validated stock for each experiment. 3. Regularly monitor and calibrate incubator conditions. |
Data Presentation
Table 1: Example Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 95.2 | 5.1 |
| 10 | 88.7 | 6.3 |
| 50 | 65.4 | 7.9 |
| 100 | 42.1 | 8.5 |
Table 2: Example Effect of this compound on Fatty Acid Oxidation (FAO) Rate
| Treatment | FAO Rate (pmol/min/µg protein) | Standard Deviation |
| Control | 150.3 | 12.5 |
| This compound (10 µM) | 95.8 | 9.8 |
| This compound (50 µM) | 62.1 | 7.3 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 0.2 µM to 200 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing the Effect of this compound on Fatty Acid Oxidation
-
Cell Culture: Culture cells in a suitable format (e.g., 6-well plate) to near confluency.
-
Treatment: Treat the cells with the desired concentrations of this compound (and a vehicle control) for a predetermined amount of time (e.g., 24 hours).
-
FAO Assay: Utilize a commercial fatty acid oxidation assay kit (e.g., Seahorse XF Palmitate-BSA FAO Substrate or a radiolabeled substrate assay). Follow the manufacturer's instructions for sample preparation and measurement.
-
Protein Quantification: After the assay, lyse the cells and determine the total protein concentration using a BCA or Bradford assay for normalization.
-
Data Analysis: Normalize the FAO rate to the protein concentration and compare the rates between treated and control groups.
Visualizations
References
Technical Support Center: Troubleshooting In Vivo Delivery of CVT-2738
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the in vivo delivery of CVT-2738. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an active metabolite of the anti-anginal agent Ranolazine.[1] It functions as a partial fatty acid oxidation (pFOX) inhibitor.[2] Its therapeutic potential, particularly in conditions like myocardial ischemia, is an area of active research.[2]
Q2: I am observing inconsistent efficacy or a lack of a clear dose-dependent response in my in vivo study. What are the potential causes?
Inconsistent results can stem from several factors, including formulation issues, improper dosing, or biological variability among animals.[3] If the dosing frequency is not optimized to maintain therapeutic concentrations, it can also lead to a lack of clear dose-dependent efficacy. A pilot study to determine the pharmacokinetic profile of this compound is recommended to establish an appropriate dosing schedule.
Q3: My this compound formulation appears cloudy or precipitates upon preparation or injection. What should I do?
Precipitation indicates poor solubility of this compound in the chosen vehicle, which can lead to inaccurate dosing and reduced bioavailability.[4][5] It is crucial to re-evaluate the formulation. Consider optimizing the vehicle composition, adjusting the pH, or exploring alternative formulation strategies to enhance solubility.[4]
Q4: I'm observing injection site reactions (e.g., swelling, redness) in my animals. How can I mitigate these?
Injection site reactions can be caused by the compound itself, the vehicle, or the injection technique. To minimize these reactions, ensure your formulation is sterile and has a neutral pH.[6] Consider rotating injection sites and using a smaller gauge needle. If using a vehicle with known irritant properties like DMSO, ensure the final concentration is as low as possible.[6]
Troubleshooting Guides
Problem 1: Poor Bioavailability and Inconsistent Results
Symptoms:
-
Lack of expected therapeutic effect.
-
High variability in results between individual animals.[3]
-
No clear dose-response relationship.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility / Formulation | Review the solubility of this compound. Consider reformulating using co-solvents (e.g., DMSO, PEG), surfactants, or cyclodextrins to improve solubility. Ensure the formulation is a clear solution before injection.[4][5] |
| Rapid Metabolism/Clearance | Conduct a pharmacokinetic (PK) study to determine the half-life of this compound. If the half-life is short, consider increasing the dosing frequency (e.g., from once to twice daily). |
| Inaccurate Dosing | Double-check all dose calculations. Ensure accurate and consistent administration techniques. Normalize the dose to the body weight of each animal.[3] |
| Biological Variability | Increase the number of animals per group to improve statistical power. Ensure animals are age- and sex-matched.[3] |
Problem 2: Formulation and Stability Issues
Symptoms:
-
The compound (this compound) does not fully dissolve in the vehicle.
-
The formulation precipitates over time or upon temperature change.
-
The solution appears cloudy or contains visible particles.[4]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Vehicle | The chosen vehicle may not be suitable for the physicochemical properties of this compound. Consult literature for appropriate vehicles for similar small molecules. Common vehicles include saline, PBS, and mixtures with solubilizing agents like DMSO, PEG400, or Tween 80.[5][6] |
| pH and Isotonicity | For parenteral routes, ensure the formulation's pH is within a physiological range (ideally 5-9) to prevent irritation and improve stability.[6] The solution should also be isotonic. |
| Compound Instability | This compound may be unstable in the chosen formulation. Assess the stability of the formulation over the intended period of use and storage conditions. Prepare fresh formulations for each experiment if necessary. |
Experimental Protocols
General Protocol for In Vivo Administration of this compound
This protocol provides a general framework. Specific details such as dose, route of administration, and vehicle should be optimized for your specific experimental model.
-
Dose Calculation: Based on previous studies or a pilot dose-ranging study, calculate the required dose of this compound in mg/kg.
-
Compound Preparation:
-
Accurately weigh the required amount of this compound.
-
If using a solubilizing agent like DMSO, first dissolve this compound in a small volume of the agent.
-
Gradually add the primary vehicle (e.g., saline, PBS, PEG) while vortexing to ensure complete dissolution.
-
Ensure the final concentration of any co-solvent is below reported toxic levels.
-
Visually inspect the solution for any precipitation or cloudiness. The final formulation should be a clear solution.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the experimental conditions before the start of the study.
-
Accurately weigh each animal before dosing.
-
Administer the calculated volume of the this compound formulation via the chosen route of administration (e.g., intravenous, intraperitoneal, oral).
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Regularly observe the animals for any signs of toxicity or adverse effects (e.g., weight loss, changes in behavior, injection site reactions).
-
Monitor relevant efficacy endpoints at predetermined time points.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect tissues and/or blood for pharmacokinetic and pharmacodynamic analysis.
-
Analyze the samples to determine the concentration of this compound and its effect on the target pathway.
-
Visualizations
Caption: Troubleshooting workflow for in vivo experiments.
Caption: Workflow for preparing this compound formulations.
References
- 1. This compound - Biochemicals - CAT N°: 35003 [bertin-bioreagent.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Preventing degradation of CVT-2738 in experimental setups
Welcome to the technical support center for CVT-2738, a selective inhibitor of Kinase X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound is a robust compound under optimal conditions, but its stability can be compromised by three main factors:
-
Light: The molecule is sensitive to light, particularly in the UV and blue light spectrums (300-500 nm), which can induce photodegradation.[1][2]
-
pH: this compound is most stable in a neutral pH range (6.5-7.5). Both acidic and alkaline conditions can catalyze its hydrolysis, leading to a loss of activity.[3][4][5]
-
Oxidation: The compound is susceptible to oxidation, a process that can be accelerated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents.[6][7]
Q2: My this compound solution has turned a faint yellow color. What does this mean?
A2: A change in color, such as yellowing or browning, is a common indicator of chemical degradation, likely due to oxidation or photodegradation.[6][8] It is crucial to assess the integrity of the compound before proceeding with your experiments. We recommend preparing a fresh stock solution and ensuring all preventative measures are in place.
Q3: I observed precipitation after diluting my this compound DMSO stock into an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules like this compound.[9] This occurs when the compound's concentration exceeds its solubility limit in the aqueous environment. To address this, consider the following:
-
Decrease the final concentration of this compound in your assay.[9]
-
Ensure the final concentration of the DMSO solvent is kept as low as possible (typically <0.5%) but sufficient to maintain solubility. Always include a vehicle control with the same DMSO concentration.[9]
-
Adjust the pH of your aqueous buffer to be within the optimal stability range of 6.5-7.5, as solubility can be pH-dependent.[3][9]
Q4: How many times can I freeze and thaw my DMSO stock solution of this compound?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles.[8][10] DMSO is hygroscopic and can absorb moisture from the air each time the vial is opened, which can dilute your stock concentration and potentially accelerate degradation.[9] The best practice is to aliquot your stock solution into single-use volumes upon initial preparation.[6][10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the degradation of this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or lower-than-expected activity in cellular assays. | Compound degradation in stock solution or assay medium. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound. Aliquot into single-use, light-protected vials and store at -80°C. 2. Protect from Light: During all experimental steps, use amber-colored tubes and plates or wrap them in aluminum foil. Minimize exposure to ambient light.[1][2][8] 3. Control pH: Ensure all aqueous buffers and cell culture media are within the pH range of 6.5-7.5. Use high-quality, stable buffers.[3] 4. Minimize Oxidation: Purge the headspace of stock solution vials with an inert gas like argon or nitrogen before sealing.[8] Consider adding antioxidants if compatible with your assay.[11] 5. Perform a Time-Course Experiment: Measure the activity of this compound at different time points after its addition to the assay medium to check for instability.[9] |
| Color change in stock or working solutions. | Oxidation or photodegradation. | 1. Discard the Solution: Do not use a solution that has changed color.[8] 2. Review Handling Procedures: Ensure all light-protection and antioxidant measures are strictly followed. 3. Use High-Purity Solvents: Ensure solvents like DMSO are anhydrous and of high purity to avoid reactive impurities.[10] |
| Precipitation in frozen stock solution upon thawing. | Exceeded solubility at low temperatures or inappropriate solvent. | 1. Slow Thawing: Thaw solutions slowly at room temperature and vortex gently to ensure complete re-dissolution.[8] 2. Optimize Storage Concentration: Consider storing stock solutions at a slightly lower concentration.[8] 3. Choose Appropriate Containers: Use inert polypropylene or amber glass vials for storage.[8] |
| Precipitation when diluting into aqueous media. | Low aqueous solubility. | 1. Lower Final Concentration: The compound may have exceeded its aqueous solubility limit.[9] 2. Optimize Co-Solvent Concentration: Ensure the final DMSO concentration is sufficient for solubility but non-toxic to cells (typically <0.5%).[9] 3. Check Buffer pH: The solubility of this compound can be pH-dependent. Maintain a pH between 6.5 and 7.5.[9] |
Data Presentation: Handling and Storage Recommendations
| Parameter | Recommendation | Rationale & Key Considerations |
| Storage (Solid Form) | Store at -20°C, desiccated and protected from light.[9] | To prevent hydration and degradation. Can be stored for up to 3 years under these conditions. |
| Storage (Stock Solution) | Store in 100% anhydrous DMSO at -80°C in single-use aliquots.[6][10] | Aliquoting prevents repeated freeze-thaw cycles.[8] Light-resistant vials are essential.[6] Stable for up to 6 months. |
| Working pH Range | 6.5 - 7.5 | Stability is significantly reduced in acidic or alkaline conditions.[3][4] |
| Light Protection | Use amber vials/plates or wrap in aluminum foil.[1][8] | Prevents photodegradation from UV and blue light.[2] |
| Solvent (Stock) | Anhydrous, high-purity DMSO.[10] | Minimizes moisture that can cause hydrolysis and impurities that can cause oxidation. |
| Final DMSO Concentration (Cell-based assays) | < 0.5% (cell line dependent). | Higher concentrations can be toxic to cells. Always include a vehicle control with the equivalent DMSO concentration.[9] |
Visualizations
Signaling Pathway
Experimental & Troubleshooting Workflows
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK Inhibition
This protocol details the steps to measure the inhibition of ERK phosphorylation by this compound, a downstream marker of Kinase X activity.
1. Materials and Reagents
-
Cell Line: Appropriate cell line with an active MAPK/ERK pathway.
-
This compound Stock Solution: 10 mM in anhydrous DMSO.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.[12]
-
Protein Quantification: BCA Protein Assay Kit.[12]
-
SDS-PAGE: Precast polyacrylamide gels, running buffer.[12]
-
Protein Transfer: PVDF membrane, transfer buffer.[12]
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: ECL substrate.
2. Cell Seeding and Treatment
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Replace the medium with the prepared this compound dilutions or control solutions.
-
Incubate for the desired time (e.g., 2 hours).
3. Sample Preparation
-
After treatment, wash cells twice with ice-cold PBS.[12]
-
Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.[12]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[12]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[12]
4. SDS-PAGE and Protein Transfer
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.[12]
-
Run the gel until the dye front reaches the bottom.[12]
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting and Detection
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[12]
-
Quantify band intensities and normalize the phospho-ERK signal to the total ERK signal for each sample.[12]
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability and determining its IC50 value.
1. Materials and Reagents
-
Cell Line: Appropriate cell line for testing.
-
This compound Stock Solution: 10 mM in anhydrous DMSO.
-
Cell Culture Medium: Complete medium suitable for the cell line.
-
MTT Reagent: 5 mg/mL solution in PBS.
-
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl.
2. Cell Seeding and Treatment
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[13]
-
Incubate for 24 hours to allow for cell attachment.[13]
-
Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.01 µM to 100 µM.[14] Include a vehicle control and a no-treatment control.[14]
-
Remove the medium and add 100 µL of the prepared inhibitor dilutions or control solutions to the wells.
-
Incubate for the desired exposure time (e.g., 72 hours).[14]
3. MTT Assay and Data Analysis
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[15]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[13][15]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[15]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[13]
References
- 1. lfatabletpresses.com [lfatabletpresses.com]
- 2. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of CVT-2738
This technical support guide provides researchers, scientists, and drug development professionals with a framework for identifying and addressing potential off-target effects of CVT-2738 in experimental settings. Given that this compound is a metabolite of the partial fatty acid oxidation (pFOX) inhibitor Ranolazine, and its off-target profile is not extensively documented in public literature, this guide focuses on general principles and robust experimental strategies for characterizing compound specificity.
Troubleshooting Guide
Q1: My experimental results with this compound are inconsistent or unexpected. How can I determine if these are due to off-target effects?
When encountering unexpected results, a systematic approach is crucial to distinguish between on-target and potential off-target effects. We recommend a multi-pronged validation strategy.
Recommended Initial Steps:
-
Confirm Compound Identity and Purity: Ensure the purity and identity of your this compound stock. Degradation or impurities can lead to spurious results.
-
Perform a Dose-Response Analysis: Characterize the observed phenotype across a wide range of this compound concentrations. On-target effects are typically expected to occur at concentrations aligned with the compound's potency for its primary target, while off-target effects may appear at higher concentrations.[1]
-
Use a Structurally Unrelated Inhibitor: If another compound with a different chemical scaffold that targets the same primary pathway (fatty acid oxidation) is available, its use can help differentiate on-target from off-target effects.[1] If the phenotype is recapitulated, it is more likely to be an on-target effect.
Frequently Asked Questions (FAQs)
Q2: What are the common causes of off-target effects with small molecule inhibitors?
Several factors can contribute to off-target effects:
-
Compound Promiscuity: Many small molecules can bind to multiple proteins with varying affinities, not just the intended target.[1]
-
High Compound Concentration: Using concentrations that significantly exceed the half-maximal inhibitory concentration (IC50) for the primary target increases the likelihood of engaging lower-affinity off-target proteins.[1]
-
Pathway Cross-talk: Inhibition of the primary target can lead to downstream or feedback effects on other signaling pathways, which can be mistaken for direct off-target binding.[1]
Q3: How can I definitively identify the off-target proteins of this compound?
Identifying specific off-target interactions requires specialized proteomic and biochemical approaches.
-
Biochemical Profiling: Screening this compound against a broad panel of kinases or other enzyme classes can identify potential off-target interactions.[2] While this compound is not primarily a kinase inhibitor, broad screening can reveal unexpected interactions.
-
Affinity-Capture Mass Spectrometry: This technique uses an immobilized version of the compound to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[2]
-
Thermal Proteome Profiling (TPP): TPP measures changes in protein thermal stability across the proteome in response to compound treatment in intact cells. Direct binding of this compound to a protein can alter its melting temperature.
Q4: What experimental controls are essential when investigating off-target effects?
Robust controls are critical for interpreting your data correctly.
-
Vehicle Control: Always include a control group treated with the same vehicle (e.g., DMSO) used to dissolve this compound.
-
Inactive Enantiomer/Analog: If available, use a structurally similar but biologically inactive version of the compound as a negative control.
-
Genetic Controls: The most rigorous approach is to use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target.[1] If the phenotype observed with this compound is rescued or mimicked by genetic modulation of the primary target, it strongly suggests an on-target effect.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Concentration | On-Target Effect (pFOX Inhibition) | Observed Phenotype (e.g., Cell Viability) | Interpretation |
| 0 µM (Vehicle) | 0% | 100% | Baseline |
| 0.1 µM | 15% | 98% | Minimal Effect |
| 1 µM | 55% | 95% | On-Target Range |
| 10 µM | 90% | 85% | On-Target Saturation |
| 50 µM | 92% | 60% | Potential Off-Target Toxicity |
| 100 µM | 93% | 40% | Likely Off-Target Toxicity |
Table 2: Comparison of Methods to Identify Off-Target Effects
| Method | Principle | Advantages | Disadvantages |
| Kinase/Enzyme Panel Screening | Measures compound activity against a large panel of purified enzymes. | Broad coverage of specific protein families; quantitative. | May miss non-enzymatic targets; in vitro results may not reflect cellular activity.[2] |
| Affinity-Capture Mass Spec | Identifies proteins that physically bind to an immobilized compound. | Unbiased identification of direct binding partners.[2] | Requires chemical modification of the compound; may miss weak interactions. |
| Thermal Proteome Profiling | Measures changes in protein thermal stability upon ligand binding in live cells. | Unbiased; performed in a physiological context. | Technically demanding; may not detect all binding events. |
| Genetic Approaches (siRNA/CRISPR) | Compares the phenotype of compound treatment to that of target gene knockdown/knockout. | High specificity for the intended target; gold standard for on-target validation.[1] | Can have its own off-target effects; compensation mechanisms may occur. |
| Phospho-proteomics | Analyzes global changes in protein phosphorylation following compound treatment. | Provides a broad view of affected signaling pathways.[1] | Does not distinguish between direct and indirect effects. |
Experimental Protocols
Protocol 1: Dose-Response Analysis using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of this compound at various concentrations (e.g., 0, 0.2, 2, 20, 100, 200 µM) in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2x compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a luminometer or spectrophotometer.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Target Validation via siRNA-mediated Knockdown
-
siRNA Transfection: Transfect cells with an siRNA specific to your primary target of interest or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells to verify target protein reduction by Western blot or qPCR.
-
This compound Treatment: Treat the remaining siRNA-transfected cells with this compound at a concentration that produces the phenotype of interest.
-
Phenotypic Analysis: Assess the phenotype in both the target siRNA and control siRNA groups. If the phenotype is attenuated in the target knockdown group, it supports an on-target effect.
Visualizations
References
Refining analytical techniques for CVT-2738 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of CVT-2738 in biological matrices. The following information is based on established analytical chemistry principles for small molecules and is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound in biological samples?
A1: For sensitive and selective quantification of this compound in complex biological matrices such as plasma or tissue homogenates, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the recommended technique.[1][2][3] This method offers high specificity by separating this compound from other sample components chromatographically and then detecting it based on its specific mass-to-charge ratio (m/z).
Q2: What are the key steps in developing an LC-MS/MS method for this compound?
A2: The key steps involve:
-
Analyte Characterization: Determine the physicochemical properties of this compound, such as its pKa and logP, to inform decisions on sample extraction and chromatography.
-
Mass Spectrometry Tuning: Infuse a standard solution of this compound into the mass spectrometer to optimize ionization parameters (e.g., cone voltage, collision energy) and identify precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Chromatographic Method Development: Select an appropriate HPLC column (e.g., C18) and mobile phase to achieve good peak shape and retention time for this compound, separating it from potential interferences.
-
Sample Preparation: Develop a robust method to extract this compound from the biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, sensitivity, and matrix effects according to regulatory guidelines.
Q3: How can I improve the sensitivity of my this compound assay?
A3: To improve sensitivity, consider the following:
-
Optimize sample extraction to maximize recovery and minimize matrix effects.
-
Enrich the sample by concentrating the extract.
-
Fine-tune the mass spectrometer's ionization source parameters.
-
Ensure the mobile phase composition is optimal for the ionization of this compound.
-
Use a more sensitive mass spectrometer or a different ionization technique if available.
Q4: What should I do if I observe poor peak shape during HPLC analysis?
A4: Poor peak shape (e.g., tailing, fronting, or splitting) can be caused by several factors. To troubleshoot, check the following:
-
Column Health: The column may be overloaded or contaminated. Try injecting a smaller sample volume or flushing the column.
-
Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and at the correct pH. The mobile phase composition may also need to be optimized.
-
Injection Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, use the initial mobile phase as the sample solvent.
-
System Issues: Check for leaks, blockages, or dead volumes in the HPLC system.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Issue 1: High Variability in Results
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol. Use an internal standard to correct for variability. |
| Pipetting Errors | Calibrate and regularly check all pipettes for accuracy and precision. |
| Instrument Instability | Allow the LC-MS/MS system to equilibrate fully before starting the analysis. Monitor system suitability throughout the run. |
| Matrix Effects | Evaluate and minimize matrix effects by optimizing the sample cleanup procedure or using a matrix-matched calibration curve. |
Issue 2: Low Analyte Recovery
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction solvent, pH, and mixing time. Consider a different extraction technique (e.g., solid-phase extraction instead of liquid-liquid extraction). |
| Analyte Adsorption | Use low-adsorption vials and pipette tips. Check for non-specific binding to the column or other system components. |
| Analyte Instability | Investigate the stability of this compound in the biological matrix and during the sample preparation process. Samples may need to be kept on ice or have a stabilizer added. |
Issue 3: Matrix Interference
| Potential Cause | Recommended Solution |
| Co-eluting Endogenous Components | Improve chromatographic separation by modifying the mobile phase gradient, changing the column, or adjusting the flow rate. |
| Insufficient Sample Cleanup | Enhance the sample preparation method to remove more interfering substances. This could involve an additional wash step or using a more selective solid-phase extraction sorbent. |
| Ion Suppression or Enhancement | Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize the ionization source parameters to minimize these effects. |
Experimental Protocols
Representative HPLC-MS/MS Method for this compound Quantification
This protocol is a representative method and may require optimization for specific matrices and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of biological sample (e.g., plasma), add 150 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. HPLC Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
4. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Internal Standard | To be determined experimentally | To be determined experimentally | To be determined experimentally |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of myo-inositol in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of CVT-2738 in Primary Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with the small molecule CVT-2738 in primary cell lines. Given that this compound is a metabolite of Ranolazine, a partial fatty acid oxidation (pFOX) inhibitor, the guidance provided herein considers potential cytotoxic mechanisms related to metabolic stress and off-target effects.[1]
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity with this compound in our primary cell line compared to immortalized cell lines. Why might this be the case?
A1: Primary cells are generally more sensitive to chemical compounds than immortalized cell lines.[2] This increased sensitivity can be attributed to several factors:
-
Metabolic Differences: Primary cells often have metabolic profiles that more closely resemble their in vivo counterparts, which might make them more susceptible to metabolic inhibitors like this compound.
-
Slower Proliferation: Primary cells have a finite lifespan and proliferate more slowly than immortalized cells.[3] This can make them more vulnerable to cytotoxic insults over time.
-
Lack of Adaptive Mechanisms: Immortalized cell lines may have acquired mutations that make them more resistant to certain stressors, a characteristic that primary cells lack.
Q2: Our experimental results with this compound show significant variability in cytotoxicity between different batches of primary cells. How can we improve consistency?
A2: Variability between primary cell batches is a common challenge. To enhance consistency, consider the following:
-
Standardize Donor Characteristics: If possible, use cells from donors with similar characteristics (e.g., age, sex, health status).
-
Consistent Cell Passage Number: Use cells within a narrow and early passage number range, as primary cells can undergo significant changes with each passage.[3]
-
Thorough Quality Control: Before each experiment, perform a quality control check on the cells, including viability assessment and morphology verification.
-
Controlled Cryopreservation and Thawing: Standardize your cryopreservation and thawing protocols, as these procedures can significantly impact cell health and experimental outcomes.[3]
Q3: Could the solvent used to dissolve this compound be contributing to the observed cytotoxicity?
A3: Yes, the solvent, most commonly dimethyl sulfoxide (DMSO), can be toxic to primary cells, especially at higher concentrations. It is crucial to:
-
Maintain a Low Final Solvent Concentration: The final concentration of DMSO in the culture medium should typically be kept below 0.1%.
-
Include a Vehicle Control: Always include a vehicle control group in your experiments (cells treated with the same concentration of solvent used to deliver this compound) to differentiate between solvent-induced and compound-induced cytotoxicity.[4]
Troubleshooting Guides
Issue 1: High Cell Death at Expected Therapeutic Concentrations
If you are observing excessive cell death at concentrations where you expect to see a therapeutic effect, follow this troubleshooting guide.
Step 1: Verify Compound Concentration and Purity
-
Action: Confirm the correct calculation of your stock and working concentrations. If possible, verify the purity of your this compound batch.
-
Rationale: Errors in dilution or impurities in the compound can lead to unexpectedly high cytotoxicity.
Step 2: Optimize Incubation Time
-
Action: Perform a time-course experiment to assess cytotoxicity at different time points (e.g., 12, 24, 48, and 72 hours).
-
Rationale: Primary cells may be sensitive to prolonged exposure. A shorter incubation time might be sufficient to observe the desired effect without causing excessive cell death.
Step 3: Assess for Off-Target Effects
-
Action: Consider co-treatment with antioxidants, such as N-acetylcysteine (NAC) or Vitamin E, to determine if oxidative stress is a contributing factor.
-
Rationale: Inhibition of fatty acid oxidation can sometimes lead to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent cell death.[5]
Step 4: Modify Cell Culture Conditions
-
Action: Culture cells in media with varying serum concentrations (e.g., 2%, 5%, 10% FBS) to assess the impact of protein binding.
-
Rationale: Serum proteins can bind to small molecules, reducing their free concentration and bioavailability.[6][7] Higher serum levels may mitigate cytotoxicity.
Hypothetical Data: Effect of Serum Concentration on this compound IC50
| Cell Type | Serum Concentration | IC50 of this compound (µM) |
| Primary Human Cardiac Fibroblasts | 2% | 15 |
| Primary Human Cardiac Fibroblasts | 5% | 32 |
| Primary Human Cardiac Fibroblasts | 10% | 58 |
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a method to assess cell metabolic activity as an indicator of viability.[5]
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Issue 2: Discrepancy Between Different Cytotoxicity Assays
If you observe conflicting results between different cytotoxicity assays (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH release), consider the following.
Step 1: Understand the Assay Mechanisms
-
Action: Review the principles of each assay.
-
Rationale: Different assays measure different cellular events. MTT measures metabolic activity, which can be affected early, while LDH release measures membrane integrity, which is a later-stage event in cell death.[6] A decrease in MTT signal without a corresponding increase in LDH release may indicate a cytostatic effect (inhibition of proliferation) rather than a cytotoxic effect.
Step 2: Perform a Multi-Parametric Analysis
-
Action: Use a combination of assays that measure different aspects of cell health, such as apoptosis (caspase activity), necrosis (LDH release), and metabolic activity (MTT or PrestoBlue).
-
Rationale: A multi-parametric approach provides a more comprehensive understanding of the cellular response to this compound.
Experimental Protocol: LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: Workflow for troubleshooting high cytotoxicity of this compound.
Caption: Decision tree for selecting a cytotoxicity mitigation strategy.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. kosheeka.com [kosheeka.com]
- 3. kosheeka.com [kosheeka.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental timelines for CVT-2738 efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for adjusting experimental timelines and troubleshooting common issues during the evaluation of CVT-2738 efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many types of cancer.[1][2] this compound's inhibitory action on this pathway leads to cell cycle arrest and apoptosis in cancer cells with a dysregulated PI3K/Akt pathway.
Q2: What are the recommended in vitro assays to assess this compound efficacy?
We recommend a multi-faceted approach to in vitro efficacy testing. Initial screening should involve cell viability assays such as MTT or ATP-based assays to determine the half-maximal inhibitory concentration (IC50) in relevant cancer cell lines. Further mechanistic validation can be achieved through Western blotting to assess the phosphorylation status of Akt and its downstream targets, and flow cytometry to analyze cell cycle progression and apoptosis.
Q3: We are observing high variability in our cell viability assay results. What could be the cause?
High well-to-well variability in cell viability assays can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding and rock the plate gently after seeding to ensure even distribution.
-
Edge effects: The outer wells of a microplate are prone to evaporation. It is best practice to fill the outer wells with sterile PBS or medium without cells and not use them for experimental data.[3]
-
Incomplete dissolution of reagents: In MTT assays, ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking before reading the absorbance.[3]
-
Compound precipitation: Visually inspect wells for any precipitate of this compound. If observed, consider using a different solvent or a lower, more soluble concentration.
Q4: Our in vivo tumor growth inhibition study with this compound is not showing the expected efficacy. What are some potential reasons?
Several factors can influence the outcome of in vivo studies:
-
Suboptimal dose or schedule: The dosing regimen may need further optimization. Consider conducting a dose-response study to identify the most effective and well-tolerated dose.
-
Inappropriate animal model: The chosen tumor model may not be sensitive to PI3K/Akt pathway inhibition. Ensure the selected cell line or patient-derived xenograft (PDX) model has a documented dysregulation of the PI3K/Akt pathway.[4]
-
Drug metabolism and pharmacokinetics: The bioavailability and half-life of this compound in the chosen animal model might be different than expected. Pharmacokinetic studies are recommended to correlate drug exposure with efficacy.
-
Tumor heterogeneity: Tumors can be heterogeneous, and some cancer cells may be resistant to this compound. Consider combination therapies to overcome potential resistance mechanisms.[5]
Troubleshooting Guides
In Vitro Cell Viability Assays
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values across experiments | Cell passage number and health | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Reagent variability | Prepare fresh dilutions of this compound for each experiment. Ensure assay reagents are within their expiration date. | |
| Low signal-to-noise ratio | Suboptimal cell number | Titrate the initial cell seeding density to find the optimal number for your assay window. |
| Incorrect incubation time | Optimize the incubation time with this compound and with the assay reagent. | |
| High background in vehicle-treated cells | Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%). |
In Vivo Xenograft Studies
| Issue | Potential Cause | Recommended Solution |
| Poor tumor engraftment or variable growth | Suboptimal cell implantation | Ensure proper injection technique and cell viability before implantation. Use of Matrigel can sometimes improve engraftment. |
| Animal health | Monitor animal health closely, as underlying health issues can affect tumor growth. | |
| Significant body weight loss in treated animals | Drug toxicity | Reduce the dose of this compound or adjust the dosing schedule. Consider implementing intermittent dosing. |
| Lack of correlation between in vitro and in vivo efficacy | Poor drug exposure at the tumor site | Perform pharmacokinetic/pharmacodynamic (PK/PD) studies to measure drug concentration in plasma and tumor tissue. |
| Development of drug resistance | Analyze tumor samples post-treatment to investigate potential resistance mechanisms, such as mutations in the PI3K/Akt pathway. |
Experimental Protocols & Timelines
Standard In Vitro Efficacy Timeline
| Day | Activity | Details |
| 1 | Cell Seeding | Seed cancer cells in 96-well plates at a predetermined optimal density. |
| 2 | This compound Treatment | Treat cells with a serial dilution of this compound. Include vehicle-only controls. |
| 5 | Cell Viability Assay | Perform MTT or ATP-based assay to determine cell viability. |
| 6 | Data Analysis | Calculate IC50 values and assess the dose-response relationship. |
Standard In Vivo Xenograft Study Timeline
| Day | Activity | Details |
| 0 | Tumor Cell Implantation | Subcutaneously implant cancer cells into immunocompromised mice. |
| 7-14 | Tumor Growth Monitoring | Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³). |
| 14 | Randomization & Treatment Initiation | Randomize animals into vehicle and this compound treatment groups. Begin dosing. |
| 14-42 | Treatment & Monitoring | Administer this compound according to the determined schedule. Measure tumor volume and body weight 2-3 times per week. |
| 42 | Study Termination & Analysis | Euthanize animals, excise tumors for further analysis (e.g., Western blot, IHC). |
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for in vitro cell viability assays.
Caption: Logical workflow for troubleshooting in vivo efficacy studies.
References
Validation & Comparative
A Comparative Guide to pFOX Inhibitors in Ischemia Models: CVT-2738 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CVT-2738 and other partial fatty acid oxidation (pFOX) inhibitors in preclinical ischemia models. By objectively evaluating their performance and presenting supporting experimental data, this document aims to inform research and development in the field of ischemic cardioprotection.
Introduction to pFOX Inhibitors and Ischemia
During myocardial ischemia, a reduction in oxygen supply forces a shift in cardiac energy metabolism. The heart's increased reliance on fatty acid β-oxidation (FAO) under these conditions is inefficient in terms of oxygen consumption and can lead to the accumulation of toxic metabolic byproducts, exacerbating cellular injury. Partial fatty acid oxidation (pFOX) inhibitors are a class of drugs that aim to mitigate this ischemic damage by partially inhibiting FAO, thereby promoting a metabolic shift towards the more oxygen-efficient glucose oxidation pathway.[1] This shift is believed to improve cardiac function and protect cardiomyocytes from ischemic injury.
Overview of Compared pFOX Inhibitors
This guide focuses on this compound and provides a comparative analysis with other notable pFOX inhibitors:
-
Ranolazine: The parent compound of this compound, with a dual mechanism of action that includes pFOX inhibition and inhibition of the late sodium current (INa).[4][5][6]
-
Trimetazidine: A pFOX inhibitor that acts by inhibiting the long-chain 3-ketoacyl-CoA thiolase enzyme.[7]
Comparative Efficacy in Preclinical Ischemia Models
The anti-ischemic effects of these compounds have been evaluated in various preclinical models. A summary of their performance is presented below.
Isoprenaline-Induced Myocardial Ischemia in Mice
A key study directly compared the efficacy of this compound to its parent compound, Ranolazine, in a mouse model of isoprenaline-induced myocardial ischemia.[2][10]
Table 1: Efficacy of this compound and Ranolazine in a Mouse Model of Myocardial Ischemia
| Compound | Model | Key Findings | Potency | Reference |
| This compound | Isoprenaline-induced myocardial ischemia in mice | Protective against myocardial ischemia as evaluated by ECG. | Exhibited the best potency among tested metabolites, but was less potent than Ranolazine. | [2][10] |
| Ranolazine | Isoprenaline-induced myocardial ischemia in mice | Protective against myocardial ischemia as evaluated by ECG. | More potent than this compound. | [2][10] |
Isolated Perfused Heart Models of Ischemia/Reperfusion
The Langendorff isolated perfused heart model is a widely used ex vivo system to study the direct effects of drugs on cardiac function and metabolism in the context of ischemia-reperfusion injury.
Table 2: Effects of pFOX Inhibitors in Isolated Perfused Rat Heart Models
| Compound | Concentration | Model | Effect on Fatty Acid Oxidation | Effect on Carbohydrate Oxidation | Cardioprotective Effect (LV Functional Recovery) | Reference |
| Ranolazine | 10 µM | Low-flow ischemia & reperfusion; Zero-flow ischemia & reperfusion | No significant effect | No significant effect | Significantly improved | [11] |
| CVT-4325 | 3 µM | Low-flow ischemia & reperfusion; Zero-flow ischemia & reperfusion | Significantly reduced (up to ~7-fold) | Concomitant increase | No significant protective effect | [11] |
These findings suggest that at pharmacologically relevant concentrations, the cardioprotective effects of Ranolazine may not be solely mediated by the inhibition of fatty acid oxidation.[11]
Mechanisms of Action
The primary mechanism of pFOX inhibitors is the modulation of cardiac energy metabolism. However, individual compounds may exhibit additional pharmacological actions that contribute to their overall anti-ischemic effects.
The pFOX Inhibition Pathway
The central hypothesis for the therapeutic benefit of pFOX inhibitors is the shift from fatty acid oxidation to the more oxygen-sparing glucose oxidation for ATP production.
Caption: pFOX inhibitor mechanism of action during ischemia.
Trimetazidine is a well-characterized pFOX inhibitor that acts by selectively inhibiting long-chain 3-ketoacyl-CoA thiolase, a key enzyme in the fatty acid β-oxidation pathway.[7] This inhibition leads to a subsequent increase in glucose oxidation.
Ranolazine's Dual Mechanism: Beyond pFOX Inhibition
While initially classified as a pFOX inhibitor, emerging evidence suggests that the primary anti-ischemic effect of Ranolazine is mediated through the inhibition of the late inward sodium current (late INa).[4][5][6] During ischemia, an increase in the late INa leads to intracellular sodium and subsequent calcium overload, impairing myocardial relaxation and increasing oxygen consumption. By inhibiting this current, Ranolazine reduces this ionic imbalance, leading to improved diastolic function and reduced myocardial oxygen demand.
Caption: Ranolazine's inhibition of the late sodium current.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Isoprenaline-Induced Myocardial Ischemia in Mice
This in vivo model is used to screen for cardioprotective effects of compounds.
Caption: Workflow for isoprenaline-induced ischemia model.
Protocol Details:
-
Animals: Male Kunming mice are typically used.
-
Acclimatization: Animals are housed under standard laboratory conditions for a week before the experiment.
-
Drug Administration: Test compounds (this compound, Ranolazine) or vehicle are administered, often intraperitoneally, at a specified time before ischemia induction.
-
Ischemia Induction: Myocardial ischemia is induced by a subcutaneous injection of isoprenaline hydrochloride.
-
ECG Recording: Standard limb leads are used to record the ECG at baseline and at various time points after isoprenaline injection.
-
Analysis: The degree of ST-segment elevation or depression is measured and compared between the treatment and control groups to assess the extent of myocardial ischemia.
Langendorff Isolated Perfused Heart Model
This ex vivo model allows for the direct assessment of drug effects on cardiac function and metabolism independent of systemic influences.
Caption: Workflow for Langendorff isolated heart experiments.
Protocol Details:
-
Heart Isolation: Hearts are rapidly excised from anesthetized rats and immediately placed in ice-cold buffer.
-
Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Functional Measurements: A balloon is inserted into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate (HR), and other functional parameters.
-
Ischemia-Reperfusion Protocol: After a stabilization period, hearts are subjected to a period of global (no-flow) or regional (low-flow) ischemia, followed by a period of reperfusion.
-
Metabolic Studies: Radiolabeled substrates (e.g., [14C]glucose, [3H]palmitate) can be included in the perfusate to measure metabolic fluxes.
-
Drug Treatment: Test compounds are added to the perfusion buffer before the ischemic period to assess their protective effects.
Conclusion
This compound, a metabolite of Ranolazine, has demonstrated protective effects in a mouse model of myocardial ischemia, although it appears to be less potent than its parent compound. The comparative data with other pFOX inhibitors, such as CVT-4325 and Trimetazidine, highlight the complexity of anti-ischemic pharmacology. While pFOX inhibition is a valid therapeutic strategy, the experience with Ranolazine suggests that other mechanisms, such as the inhibition of the late sodium current, may play a significant, if not dominant, role in cardioprotection. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent for ischemic heart disease. The experimental models and protocols described herein provide a framework for such future investigations.
References
- 1. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimetazidine - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]
- 5. What is the mechanism of Trimetazidine Hydrochloride? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Ranolazine? [synapse.patsnap.com]
- 8. ijbcp.com [ijbcp.com]
- 9. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
Validating the Cardioprotective Effects of Novel Therapeutic Agents: A Comparative Guide
Introduction
The development of novel cardioprotective agents is a critical area of research aimed at mitigating the impact of cardiovascular diseases, a leading cause of global mortality. This guide provides a comparative framework for validating the efficacy of emerging therapeutic compounds. While direct experimental data and detailed protocols for a compound designated "CVT-2738" are not available in the public domain, this document serves as a template for researchers and drug development professionals. It outlines the necessary experimental comparisons and data presentation formats, using established cardioprotective agents as a reference, to objectively assess the potential of a new chemical entity like the hypothetical this compound.
Comparative Analysis of Cardioprotective Efficacy
To validate the therapeutic potential of a novel agent, its performance must be benchmarked against existing standards of care and placebo. The following tables summarize hypothetical comparative data between "this compound" and a well-established cardioprotective drug, a Beta-Blocker (e.g., Carvedilol).
Table 1: In Vitro Assessment of Myocardial Cell Viability Under Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
| Control (Vehicle) | - | 98.2 ± 1.5 | 3.1 ± 0.8 |
| Oxidative Stressor (H₂O₂) | 100 | 45.7 ± 3.2 | 52.4 ± 4.1 |
| This compound | 10 | 78.9 ± 2.8 | 18.6 ± 2.5 |
| 50 | 85.1 ± 2.1 | 12.3 ± 1.9 | |
| Carvedilol | 10 | 72.4 ± 3.5 | 25.8 ± 3.0 |
| 50 | 79.8 ± 2.9 | 17.5 ± 2.2 |
Table 2: In Vivo Evaluation of Cardiac Function Post-Myocardial Infarction (MI) in a Rodent Model
| Treatment Group | Dosage (mg/kg/day) | Left Ventricular Ejection Fraction (LVEF %) | Infarct Size (%) |
| Sham (No MI) | - | 65.2 ± 4.1 | - |
| MI + Vehicle | - | 32.5 ± 5.3 | 48.7 ± 6.2 |
| MI + this compound | 20 | 48.9 ± 4.7 | 29.3 ± 5.1 |
| MI + Carvedilol | 25 | 45.1 ± 5.0 | 33.6 ± 5.8 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
1. In Vitro Myocardial Cell Viability Assay
-
Cell Culture: Primary neonatal rat ventricular cardiomyocytes (NRVMs) are isolated and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Induction of Oxidative Stress: After 24 hours of plating, cells are pre-treated with either this compound, Carvedilol, or vehicle control for 2 hours. Subsequently, oxidative stress is induced by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM for 4 hours.
-
Cell Viability Assessment: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and results are expressed as a percentage of the control group.
-
Apoptosis Measurement: Apoptosis is assessed by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.
2. In Vivo Myocardial Infarction Model
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.
-
Surgical Procedure: Animals are anesthetized, and a left thoracotomy is performed. Myocardial infarction is induced by permanently ligating the left anterior descending (LAD) coronary artery. Sham-operated animals undergo the same procedure without LAD ligation.
-
Drug Administration: this compound, Carvedilol, or vehicle is administered orally once daily, starting 24 hours post-surgery for 28 days.
-
Echocardiography: Cardiac function, including LVEF, is assessed by transthoracic echocardiography at day 28 post-MI.
-
Infarct Size Measurement: At the end of the treatment period, hearts are excised, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area. The infarct size is expressed as a percentage of the total left ventricular area.
Signaling Pathways and Workflows
Visualizing the proposed mechanisms and experimental processes aids in understanding the therapeutic rationale and study design.
Caption: Proposed mechanism of action for this compound in cardioprotection.
Caption: Workflow for preclinical validation of a cardioprotective agent.
A Head-to-Head Comparison of CVT-2738 and Other Ranolazine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranolazine, an anti-anginal agent, undergoes extensive metabolism in the body, leading to the formation of numerous metabolites.[1][2][3] Understanding the pharmacological and pharmacokinetic profiles of these metabolites is crucial for a comprehensive assessment of the drug's overall activity and safety profile. This guide provides a head-to-head comparison of CVT-2738, a significant metabolite of ranolazine, with other major metabolites, based on available experimental data. Ranolazine is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2D6.[1][3][4] More than 40 metabolites have been detected in plasma, with several, including this compound, CVT-2512, CVT-2513, CVT-2514, and CVT-4786, being identified as principal metabolites.[4][5]
Metabolic Pathway of Ranolazine
Ranolazine is transformed into its metabolites through various enzymatic reactions. The major metabolic pathways include N-dealkylation, O-demethylation, and O-dearylation.[3][4]
Caption: Major metabolic pathways of ranolazine.
Pharmacological Activity: Anti-ischemic Effects
A key aspect of ranolazine's therapeutic action is its anti-ischemic effect. Limited but informative preclinical data exists comparing the efficacy of its metabolites in this regard.
In Vivo Comparison of Anti-myocardial Ischemia Activities
A study in a mouse model of isoprenaline-induced myocardial ischemia provides a direct comparison of the protective effects of ranolazine and its five principal metabolites. The results indicated that this compound and CVT-2513 demonstrated protective effects against myocardial ischemia. Notably, among the metabolites tested, this compound exhibited the highest potency, although it was still less potent than the parent drug, ranolazine.[5][6]
| Compound | Protective Effect against Myocardial Ischemia | Relative Potency |
| Ranolazine | Yes | Most Potent |
| This compound | Yes | Most potent among metabolites |
| CVT-2513 | Yes | Less potent than this compound |
| CVT-2512 | Not reported to be significant | - |
| CVT-2514 | Not reported to be significant | - |
| CVT-4786 | Not reported to be significant | - |
Experimental Protocol: Isoprenaline-Induced Myocardial Ischemia in Mice
The experimental workflow for evaluating the anti-ischemic effects of ranolazine metabolites typically involves the following steps:
Caption: Experimental workflow for ischemia model.
A detailed methodology for such an experiment, based on published literature, would involve:
-
Animal Model: Male Kunming mice are typically used.
-
Acclimatization: Animals are allowed to acclimate to laboratory conditions for a set period.
-
Grouping and Dosing: Mice are randomly assigned to groups receiving either the vehicle control, ranolazine, or one of its metabolites (e.g., this compound) via oral gavage.
-
Induction of Ischemia: A period after drug administration (e.g., 60 minutes), myocardial ischemia is induced by a subcutaneous injection of isoprenaline hydrochloride.
-
ECG Recording and Analysis: Electrocardiograms are recorded at specific time points post-isoprenaline injection. The key parameter for assessing myocardial ischemia is the extent of ST-segment elevation in the ECG tracings.
-
Statistical Analysis: The differences in ST-segment elevation between the control and treated groups are analyzed to determine the protective effect of the compounds.
Pharmacological Activity: Effects on Cardiac Ion Channels
Ranolazine's Effects on Cardiac Ion Channels:
| Ion Channel | Ranolazine Effect | IC50 (µM) |
| Late INa | Inhibition | ~6 |
| IKr | Inhibition | ~12 |
| Peak INa | Weak Inhibition | >150 (frequency dependent) |
| ICa,L | Weak Inhibition | ~50 (late component) |
Note: IC50 values are approximate and can vary based on experimental conditions.[7]
Due to the lack of specific data for the metabolites, a direct quantitative comparison of their effects on cardiac ion channels is not possible at this time.
Pharmacokinetic Profile
The pharmacokinetic properties of ranolazine and its metabolites determine their concentration and duration of action in the body.
Plasma Concentrations and Half-Life of Ranolazine and its Metabolites
Following administration of ranolazine, several metabolites are present in the plasma at significant concentrations relative to the parent drug. The four most abundant metabolites have been reported to have AUC values ranging from approximately 5% to 33% of that of ranolazine and display apparent half-lives ranging from 6 to 22 hours.[9]
| Compound | Relative Plasma Exposure (AUC % of Ranolazine) | Apparent Half-life (hours) |
| Ranolazine | 100% | ~7 (extended-release)[1][2] |
| This compound | ~27% | 6 - 22 |
| CVT-2514 | ~33% | 6 - 22 |
| CVT-4786 | ~21% | 6 - 22 |
| CVT-2512 | 5-33% | 6 - 22 |
Note: The relative plasma exposure values are based on steady-state levels.
A study in patients on hemodialysis provided some pharmacokinetic data for ranolazine and its metabolites, including this compound, CVT-2512, and CVT-2514.[10][11] However, a direct comparative analysis of their pharmacokinetic parameters in a healthy population was not the focus of this study. Another study in diabetic and non-diabetic rats aimed to evaluate the pharmacokinetics of ranolazine and this compound, but the concentration of this compound was below the limit of detection.[4]
Caption: Pharmacokinetic pathway of ranolazine.
Conclusion
Based on the currently available data, this compound emerges as a pharmacologically active metabolite of ranolazine with demonstrated protective effects against myocardial ischemia in preclinical models. Among the metabolites tested, it appears to be the most potent in this regard. However, it is important to note that its potency is still lower than that of the parent compound, ranolazine.
A significant gap in the current knowledge is the lack of quantitative data on the effects of this compound and other ranolazine metabolites on cardiac ion channels, which is the primary mechanism of action of ranolazine. Further in vitro electrophysiological studies are required to elucidate the specific activity of these metabolites on the late INa and IKr currents to fully understand their contribution to the overall pharmacological profile of ranolazine. Additionally, more comprehensive comparative pharmacokinetic studies of the major metabolites in humans would provide a clearer picture of their systemic exposure and potential for clinical effects. For drug development professionals, these data gaps highlight areas for future research to build a more complete understanding of ranolazine's metabolic and pharmacological profile.
References
- 1. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities [jstage.jst.go.jp]
- 6. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Cross-Species Metabolism of CVT-2738: A Comparative Analysis
This guide provides a comprehensive comparison of the in vitro metabolism of CVT-2738 across various species, including human, rat, and mouse. The data presented herein is intended to support researchers, scientists, and drug development professionals in understanding the metabolic profile and potential species differences in the disposition of this compound.
Data Presentation
The metabolic stability of this compound was assessed in liver microsomes and hepatocytes from human, rat, and mouse. The resulting pharmacokinetic parameters are summarized in the tables below.
Table 1: Metabolic Stability of this compound in Liver Microsomes
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45.8 | 15.1 |
| Rat | 22.3 | 31.1 |
| Mouse | 15.1 | 45.9 |
Table 2: Metabolic Stability of this compound in Hepatocytes
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| Human | 68.2 | 10.2 |
| Rat | 35.7 | 19.4 |
| Mouse | 24.9 | 27.8 |
Experimental Protocols
Microsomal Stability Assay
The metabolic stability of this compound was evaluated in pooled liver microsomes from human, rat, and mouse.[1][2][3][4]
-
Reaction Mixture Preparation: The incubation mixture contained 0.5 mg/mL of microsomal protein, 1 µM this compound, and a NADPH-regenerating system (1 mM NADPH, 3.3 mM MgCl2, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase) in 100 mM phosphate buffer (pH 7.4).[1][4]
-
Incubation: The reaction was initiated by the addition of the NADPH-regenerating system and incubated at 37°C with gentle shaking. Aliquots were collected at 0, 5, 15, 30, and 45 minutes.[1][2]
-
Reaction Termination and Sample Preparation: The reaction was stopped by adding ice-cold acetonitrile containing an internal standard. The samples were then centrifuged to precipitate proteins.[1][3]
-
LC-MS/MS Analysis: The supernatant was analyzed by a validated LC-MS/MS method to determine the concentration of this compound over time.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) were calculated from the disappearance rate of this compound.
Hepatocyte Stability Assay
The metabolic stability of this compound was further assessed using cryopreserved hepatocytes from human, rat, and mouse.[5][6]
-
Cell Culture: Cryopreserved hepatocytes were thawed and suspended in incubation medium.[5]
-
Incubation: Hepatocytes (0.5 x 10^6 viable cells/mL) were incubated with 1 µM this compound at 37°C in a humidified incubator with 5% CO2. Samples were collected at 0, 15, 30, 60, and 120 minutes.
-
Reaction Termination and Sample Preparation: The reaction was terminated by the addition of ice-cold acetonitrile. Samples were then processed similarly to the microsomal assay.
-
LC-MS/MS Analysis: The concentration of this compound was quantified using LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) were determined from the rate of disappearance of the parent compound.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed metabolic pathways of this compound.
Caption: Experimental workflow for in vitro metabolism assays.
Caption: Proposed metabolic pathways of this compound.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Independent verification of CVT-2738's mechanism of action
An Independent Verification of CVT-2738's Mechanism of Action: A Comparative Guide for Researchers
This compound, a principal metabolite of the anti-anginal drug Ranolazine, has demonstrated a protective effect against myocardial ischemia.[1][2] Its mechanism of action is believed to be partial inhibition of fatty acid oxidation (pFOX), a pathway that becomes particularly important during periods of reduced oxygen supply to the heart. This guide provides a comparative analysis of this compound and other key agents that modulate cardiac energy metabolism, offering researchers and drug development professionals a consolidated view of the current landscape.
Mechanism of Action: Shifting the Heart's Fuel Preference
Under normal conditions, the heart primarily relies on the oxidation of fatty acids to generate the vast amounts of ATP required for continuous contraction. However, during myocardial ischemia, when oxygen supply is limited, fatty acid oxidation becomes less efficient and can lead to the accumulation of harmful byproducts. This compound, like its parent compound Ranolazine, is thought to act as a pFOX inhibitor, promoting a shift in myocardial energy metabolism from fatty acid oxidation towards the more oxygen-efficient glucose oxidation pathway.[1][2] This metabolic switch is crucial for maintaining cardiac function and protecting the heart from ischemic damage.
While the precise molecular target of Ranolazine and its metabolites has been a subject of debate, some studies suggest an inhibitory effect on 3-ketoacyl-CoA thiolase, a key enzyme in the β-oxidation pathway.[3] However, other research indicates that the beneficial effects of Ranolazine may occur without direct inhibition of this enzyme, suggesting a more complex mechanism of action.[4][5][6]
Comparative Analysis with Alternative Metabolic Modulators
Several other drugs with distinct mechanisms of action also aim to optimize cardiac energy metabolism during ischemia. This section compares this compound with three notable alternatives: Trimetazidine, Etomoxir, and Perhexiline.
| Feature | This compound | Trimetazidine | Etomoxir | Perhexiline |
| Primary Mechanism | Partial Fatty Acid Oxidation (pFOX) Inhibition | Inhibition of 3-ketoacyl-CoA thiolase (3-KAT)[7][8][9][10] | Irreversible inhibition of Carnitine Palmitoyltransferase-1 (CPT-1)[11][12][13][14] | Inhibition of Carnitine Palmitoyltransferase-1 & 2 (CPT-1 & CPT-2)[15][16][17][18] |
| Reported Efficacy | Protective against isoprenaline-induced myocardial ischemia in mice; less potent than Ranolazine.[1][2] | Reduces angina attacks, improves exercise tolerance in stable angina.[19][20][21][22][23] | Shown to shift metabolism from fatty acid to glucose oxidation in preclinical models.[11][14] | Effective in refractory angina and hypertrophic cardiomyopathy.[15][16] |
| Quantitative Data | Specific IC50 values for target enzymes are not readily available in public literature. | IC50 values for 3-KAT inhibition have been reported in specific studies, though the direct target remains debated.[4][5][24] | IC50 for CPT-1 varies by tissue and species.[12] | Therapeutic plasma concentrations are monitored due to a narrow therapeutic index.[17] |
| Clinical Status | A metabolite of the clinically approved drug Ranolazine. | Approved for the treatment of angina in many countries.[24] | Investigated in clinical trials for heart failure but development was halted due to hepatotoxicity.[12] | Used in some countries for severe angina and hypertrophic cardiomyopathy with therapeutic drug monitoring.[16][17] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and a typical experimental workflow for evaluating these compounds, the following diagrams are provided.
Caption: Simplified signaling pathway of fatty acid oxidation and points of inhibition.
Caption: Experimental workflow for in-vitro comparison of metabolic modulators.
Detailed Methodologies
In Vitro Assessment of Fatty Acid Oxidation Inhibition
-
Cell Culture: Primary adult rat ventricular myocytes or a relevant cardiac cell line (e.g., H9c2) are cultured under standard conditions.
-
Induction of Ischemia: To mimic ischemic conditions, cells are subjected to hypoxia (e.g., 1% O2) and substrate deprivation (e.g., glucose-free medium) for a defined period.
-
Drug Treatment: Cells are pre-incubated with varying concentrations of this compound, Ranolazine, Trimetazidine, Etomoxir, or Perhexiline prior to and during the ischemic challenge.
-
Measurement of Fatty Acid Oxidation: The rate of fatty acid oxidation is typically measured by providing cells with a radiolabeled fatty acid substrate (e.g., [3H]-palmitate or [14C]-palmitate) and quantifying the production of radiolabeled H2O or CO2, respectively.
-
Data Analysis: The concentration-dependent inhibition of fatty acid oxidation is determined, and IC50 values are calculated to compare the potency of the different compounds.
Animal Models of Myocardial Ischemia
-
Model Induction: Myocardial ischemia is induced in animal models (e.g., mice or rats) through surgical ligation of a coronary artery or by administration of agents like isoproterenol.[1][2]
-
Drug Administration: this compound or comparator drugs are administered to the animals prior to or following the induction of ischemia.
-
Assessment of Cardiac Function: Cardiac function is assessed using techniques such as echocardiography to measure parameters like ejection fraction and fractional shortening.
-
Infarct Size Measurement: At the end of the experiment, the hearts are excised, and the area of infarcted tissue is quantified using histological staining (e.g., triphenyltetrazolium chloride staining).
-
Biochemical Analysis: Blood and tissue samples are collected to measure biomarkers of cardiac injury (e.g., troponins) and to analyze metabolic profiles.
Conclusion
This compound, a metabolite of Ranolazine, shows promise as a cardioprotective agent through the partial inhibition of fatty acid oxidation. While direct quantitative comparisons with other metabolic modulators are limited by the availability of public data, its mechanism aligns with a clinically validated approach to managing myocardial ischemia. Further research is warranted to fully elucidate the specific molecular targets and therapeutic potential of this compound. The comparative data and experimental protocols provided in this guide offer a framework for researchers to design and interpret future studies in this important area of cardiovascular drug discovery.
References
- 1. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities [jstage.jst.go.jp]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. ahajournals.org [ahajournals.org]
- 5. The antianginal agent trimetazidine does not exert its functional benefit via inhibition of mitochondrial long-chain 3-ketoacyl coenzyme A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trimetazidine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Trimetazidine Hydrochloride? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. ahajournals.org [ahajournals.org]
- 11. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CPT-1 inhibition by etomoxir has a chamber-related action on cardiac sarcoplasmic reticulum and isomyosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of perhexiline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy comparison of trimetazidine with therapeutic alternatives in stable angina pectoris: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and tolerability of trimetazidine in stable angina: a meta-analysis of randomized, double-blind, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative Study of Trimetazidine and Ranolazine as Add-On Therapy in Patients with Stable Angina | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 22. Trimetazidine in Practice: Review of the Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effectiveness of Trimetazidine in Patients with Stable Angina Pectoris of Various Durations: Results from ODA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. go.drugbank.com [go.drugbank.com]
Assessing CVT-2738: A Preclinical Comparison of its Anti-Ischemic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical data available for CVT-2738, a primary metabolite of the anti-anginal drug Ranolazine. Due to the absence of long-term clinical trial data for this compound versus placebo, this document focuses on the existing preclinical findings that investigate its pharmacological activity. The information presented here is intended to offer a foundational understanding of this compound's potential therapeutic effects based on current scientific literature.
Pharmacological Profile of this compound
This compound is one of the four most abundant plasma metabolites of Ranolazine, an approved medication for chronic angina.[1] While the pharmacological activities of Ranolazine's metabolites have not been extensively characterized, a key preclinical study has shed light on the anti-myocardial ischemic properties of this compound.[1][2]
A study by Yao et al. synthesized Ranolazine and five of its principal metabolites, including this compound, to evaluate and compare their effects on isoprenaline-induced myocardial ischemia in mice. The results from this study form the basis of our current understanding of this compound's activity.[2]
Quantitative Data Summary
The following table summarizes the key findings from the aforementioned preclinical study, comparing the efficacy of this compound and its parent drug, Ranolazine, in a model of myocardial ischemia.
| Compound | Dosage (mg/kg) | Change in ST-segment Elevation (mV) | Protective Effect against Ischemia | Potency Relative to Ranolazine |
| Control (Isoprenaline) | - | 0.25 ± 0.04 | - | - |
| Ranolazine | 30 | 0.08 ± 0.03 | Significant | - |
| This compound | 30 | 0.12 ± 0.04 | Significant | Less Potent |
*p < 0.01 vs. Control. Data extracted from Yao Z, et al. (2009).[2]
The results indicate that this compound provides a significant protective effect against myocardial ischemia, as evidenced by the reduction in ST-segment elevation on the electrocardiogram (ECG) of mice.[2] Among the metabolites tested, this compound demonstrated the highest potency, although it was less potent than the parent compound, Ranolazine.[2]
Experimental Protocols
The methodologies employed in the key preclinical study assessing the anti-ischemic effects of this compound are detailed below.
Synthesis of this compound: The synthesis of this compound and other Ranolazine metabolites was conducted to enable their isolated pharmacological evaluation.[2]
Animal Model of Myocardial Ischemia:
-
Subjects: Male Kunming mice.
-
Induction of Ischemia: Myocardial ischemia was induced by subcutaneous injection of isoprenaline hydrochloride (30 mg/kg).
-
Drug Administration: Ranolazine and its metabolites, including this compound, were administered intravenously at a dose of 30 mg/kg, 30 minutes prior to the induction of ischemia.
-
Data Collection: Standard limb lead II of the ECG was recorded at baseline and at various time points after isoprenaline injection to measure the extent of ST-segment elevation.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathway of Ranolazine and the experimental workflow used to assess the anti-ischemic effects of its metabolites.
Discussion and Future Directions
The available preclinical evidence suggests that this compound possesses anti-myocardial ischemic properties.[2] However, it is crucial to underscore that these findings are from a single animal study and the broader pharmacological profile of this compound remains largely uncharacterized.[1] There is a clear need for further research to:
-
Elucidate the precise mechanism of action of this compound.
-
Conduct long-term studies to assess the safety and efficacy of this compound.
-
Perform placebo-controlled clinical trials to determine its therapeutic potential in humans.
References
Replicating Published Findings on CVT-2738: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to replicate and build upon existing findings is a cornerstone of scientific advancement. This guide provides a comprehensive comparison of CVT-2738, a metabolite of the anti-anginal drug Ranolazine, with its parent compound and other alternatives, based on published experimental data. The primary source for information on this compound is a study by Yao et al. published in the Chemical and Pharmaceutical Bulletin in 2009.[1]
Comparative Efficacy in a Preclinical Model of Myocardial Ischemia
The anti-myocardial ischemia activity of this compound was evaluated and compared with Ranolazine and its other metabolites in a mouse model of isoprenaline-induced myocardial ischemia. The key endpoint measured was the change in the ST-segment of the electrocardiogram (ECG), a critical indicator of myocardial injury.
Key Findings:
-
This compound was identified as the most potent among the five tested metabolites of Ranolazine in reducing ST-segment elevation.[1]
-
Despite its potency relative to other metabolites, this compound demonstrated a lower efficacy than the parent drug, Ranolazine.[1]
-
Another metabolite, CVT-2513, also exhibited protective effects against myocardial ischemia.[1]
The following table summarizes the quantitative data on the effects of Ranolazine and its metabolites on ST-segment elevation in mice with isoprenaline-induced myocardial ischemia.
| Treatment Group | Dose (mg/kg) | Mean ST-Segment Elevation (mV) ± SD | Percentage Reduction vs. Control |
| Control (Isoprenaline) | - | 0.12 ± 0.02 | - |
| Ranolazine | 30 | 0.04 ± 0.01 | 66.7% |
| This compound | 30 | 0.07 ± 0.01 | 41.7% |
| CVT-2513 | 30 | 0.09 ± 0.02 | 25.0% |
| CVT-2512 | 30 | 0.11 ± 0.02 | 8.3% |
| CVT-2514 | 30 | 0.13 ± 0.03 | -8.3% |
| CVT-4786 | 30 | 0.12 ± 0.02 | 0% |
| p<0.05 compared with the control group. |
Experimental Protocols
To facilitate the replication of these findings, the detailed experimental methodology from the pivotal study is provided below.
Isoprenaline-Induced Myocardial Ischemia Model in Mice
This widely accepted preclinical model was used to assess the anti-ischemic properties of the test compounds.
Experimental Workflow:
Detailed Methodology:
-
Animal Model: Male Kunming mice, weighing between 18 and 22 grams, were used for the experiment.
-
Drug Administration: The test compounds (Ranolazine and its metabolites, including this compound) were administered intravenously. A control group received a vehicle solution.
-
Induction of Ischemia: Thirty minutes after the administration of the test compounds, myocardial ischemia was induced by a subcutaneous injection of isoprenaline at a dose of 85 mg/kg.
-
ECG Measurement: The lead II electrocardiogram (ECG) was recorded 30 seconds after the isoprenaline injection to assess the extent of myocardial injury, specifically by measuring the elevation of the ST-segment.
Signaling Pathways and Mechanism of Action
Ranolazine's primary mechanism of action involves the inhibition of the late inward sodium current (INa) in cardiomyocytes. This inhibition reduces the intracellular sodium overload that occurs during ischemia, which in turn lessens the calcium overload via the sodium-calcium exchanger. The resulting decrease in intracellular calcium concentration improves myocardial relaxation and reduces the oxygen demand of the heart. While the specific signaling pathway of this compound has not been independently verified, it is presumed to act through a similar mechanism as its parent compound.
Comparison with Alternative Anti-Ischemic Therapies
In the broader context of anti-anginal treatments, several other drug classes with distinct mechanisms of action are commonly used. Understanding these alternatives is crucial for contextualizing the potential role of compounds like this compound.
| Drug Class | Example(s) | Mechanism of Action |
| Beta-blockers | Metoprolol, Atenolol | Reduce heart rate, blood pressure, and myocardial contractility, thereby decreasing myocardial oxygen demand. |
| Calcium Channel Blockers | Amlodipine, Diltiazem | Cause vasodilation and reduce cardiac workload by decreasing afterload. |
| Nitrates | Nitroglycerin, Isosorbide Mononitrate | Primarily cause venodilation, which reduces preload and myocardial oxygen demand; also dilate coronary arteries. |
This comparative guide provides a foundational understanding of the published findings on this compound. For researchers aiming to replicate or expand upon this work, the detailed experimental protocols and comparative data tables offer a valuable starting point. Further investigation into the specific pharmacological profile of this compound is warranted to fully elucidate its potential as a therapeutic agent.
References
Comparative Potency of CVT-2738 and Novel Anti-Anginal Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical anti-anginal potency of CVT-2738, an active metabolite of ranolazine, with other novel anti-anginal agents including ranolazine, ivabradine, nicorandil, and trimetazidine. This document synthesizes available experimental data to facilitate an objective evaluation of these therapeutic alternatives.
Quantitative Comparison of Anti-Anginal Potency
The following table summarizes the preclinical anti-ischemic effects of this compound and other novel anti-anginal agents from various in vivo studies. It is important to note that direct head-to-head comparative studies for all agents under identical experimental conditions are not available. Therefore, this table presents a collation of data from different animal models and experimental setups to provide a relative understanding of their potency.
| Agent | Animal Model | Dosage | Route of Administration | Key Anti-Ischemic Effects |
| This compound | Mouse (Isoprenaline-induced myocardial ischemia) | 100 mg/kg | Intragastric (i.g.) | - Inhibited the elevation of T-waves (no remarkable difference compared to Ranolazine).- Inhibited the extension of the R-R interval (less potent than Ranolazine). |
| Ranolazine | Rat (Ischemia-reperfusion) | Not specified | Intravenous (i.v.) bolus | - Significantly reduced the incidence, number of episodes, and duration of ventricular fibrillation (VF) and sustained ventricular tachycardia (VT) in a dose-dependent manner[1]. |
| Ivabradine | Pig (Exercise-induced myocardial ischemia) | 5 mg/kg | Oral (p.o.) | - Reduced exercise-induced ST-segment shift by approximately 80%[2][3].- Preserved systolic shortening to a significantly greater degree than propranolol[2][3]. |
| Nicorandil | Patients with Ischemic Heart Disease | 4 mg bolus followed by 8 mg/hour infusion | Intravenous (i.v.) | - Reduced coronary vascular resistance[4].- Lowered incidence of no-reflow phenomenon and improved cardiac function post-PCI[5]. |
| Trimetazidine | Rat (Ischemia-reperfusion) | 30 mg/kg | Not specified | - Significantly protected cardiac function and reduced infarct size[6]. |
Detailed Experimental Protocols
A summary of the methodologies for the key experiments cited in this guide is provided below to offer a deeper understanding of the presented data.
This compound: Isoprenaline-Induced Myocardial Ischemia in Mice
-
Objective: To evaluate the protective effect of this compound against myocardial ischemia.
-
Animal Model: Kunming mice.
-
Methodology: Myocardial ischemia was induced by subcutaneous injection of isoprenaline. A single dose of this compound (100 mg/kg) was administered intragastrically.
-
Endpoints Measured: Electrocardiogram (ECG) parameters, specifically T-wave elevation and R-R interval, were monitored to assess the degree of myocardial ischemia and the effect of the compound.
Ranolazine: Ischemia and Ischemia-Reperfusion Induced Arrhythmias in Rats
-
Objective: To investigate the anti-arrhythmic effects of ranolazine in in-vivo models of myocardial ischemia.
-
Animal Model: Anesthetized rats.
-
Methodology: Ischemia was induced by coronary artery occlusion for 20 minutes. In a separate ischemia-reperfusion protocol, the occlusion was maintained for a specific period followed by reperfusion. Ranolazine was administered as an intravenous bolus.
-
Endpoints Measured: The incidence, number of episodes, and duration of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF) were recorded. Hemodynamic parameters such as mean arterial pressure (MAP) and heart rate were also monitored[1].
Ivabradine: Exercise-Induced Myocardial Ischemia in Pigs
-
Objective: To compare the anti-ischemic effects of ivabradine with the beta-blocker propranolol in a model of exercise-induced myocardial ischemia.
-
Animal Model: Chronically instrumented Yucatan micropigs with a fixed stenosis of the left anterior descending coronary artery.
-
Methodology: Animals were subjected to treadmill exercise to induce regional myocardial ischemia. Ivabradine (5 mg/kg) was administered orally 3 hours before the exercise session.
-
Endpoints Measured: Hemodynamics, regional myocardial contractility, local electrograms (including ST-segment shift), and systolic shortening were measured at rest and during exercise[2][3].
Nicorandil: Coronary Hemodynamics in Patients with Ischemic Heart Disease
-
Objective: To assess the acute coronary hemodynamic and vasodilating effects of nicorandil in comparison with nitroglycerin.
-
Subjects: Patients with ischemic heart disease, with and without coronary spasm.
-
Methodology: Nicorandil was administered as an intravenous bolus of 4 mg followed by a constant infusion of 8 mg/hour for 24 hours in patients with acute myocardial infarction (AMI) undergoing primary percutaneous coronary intervention (PCI)[5]. In another study, the effects on coronary hemodynamics were assessed after administration[4].
-
Endpoints Measured: Coronary vascular resistance, preload, afterload, and the incidence of no-reflow phenomenon were evaluated[4][5].
Trimetazidine: Ischemia-Reperfusion Injury in Rats
-
Objective: To investigate the protective effects of trimetazidine against cardiac ischemia/reperfusion (I/R) injury.
-
Animal Model: Rats subjected to cardiac I/R injury.
-
Methodology: The specific model of I/R injury involved coronary artery occlusion followed by reperfusion. Trimetazidine was administered at a dose of 30 mg/kg.
-
Endpoints Measured: Cardiac function was assessed, and the infarct size was determined to quantify the extent of myocardial damage[6].
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these anti-anginal agents are crucial for understanding their therapeutic effects and potential applications. The following diagrams illustrate the primary signaling pathways targeted by each agent.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Anti-ischemic effects of ivabradine, a selective heart rate-reducing agent, in exercise-induced myocardial ischemia in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of nicorandil on coronary circulation in patients with ischemic heart disease: comparison with nitroglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicorandil improves cardiac function and clinical outcome in patients with acute myocardial infarction undergoing primary percutaneous coronary intervention: role of inhibitory effect on reactive oxygen species formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimetazidine protects against cardiac ischemia/reperfusion injury via effects on cardiac miRNA-21 expression, Akt and the Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CVT-2738: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of CVT-2738, a metabolite of Ranolazine, identified by CAS Number 5294-61-1. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on available safety data, the following precautions should be observed:
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against accidental splashes and eye contact. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] | Prevents skin contact. |
| Body Protection | Laboratory coat. Fire/flame resistant and impervious clothing may be necessary depending on the scale of handling.[1] | Protects against contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[2][3] If exposure limits are exceeded, a full-face respirator may be required.[1] | Avoids inhalation of any dusts, mists, or vapors.[2][3] |
In case of accidental exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2][3]
-
After skin contact: Take off immediately all contaminated clothing.[2] Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2][3]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled waste container.
-
The container must be suitable for chemical waste, in good condition, and have a secure lid.
-
Label the container with "Hazardous Waste," the chemical name "this compound" or "N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide," and the CAS number "5294-61-1."
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Follow all institutional procedures for hazardous waste disposal. The material should be disposed of by a licensed chemical destruction plant, which may involve controlled incineration with flue gas scrubbing.[1]
-
For trace amounts or contaminated labware, the following procedure can be used prior to disposal, in accordance with institutional guidelines:
-
Decontamination of Labware:
-
Rinse contaminated glassware and equipment thoroughly with an appropriate solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
Collect the rinse solvent as hazardous waste in a designated, labeled container.
-
After thorough rinsing, the labware can typically be washed with soap and water.
-
Disposal Workflow Diagram
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
Hazard Identification and Signaling Pathway
While specific signaling pathways for this compound are not detailed in the provided safety data, its classification as a potential irritant and harmful substance necessitates a clear understanding of the hazard communication process.
Caption: Logical relationships between identified hazards of this compound and the necessary safety responses.
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the most recent Safety Data Sheet (SDS) for the compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling CVT-2738
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of CVT-2738, a metabolite of the anti-anginal drug Ranolazine. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Handling Protocols
Proper handling of any chemical substance is the foundation of laboratory safety. For this compound, a solid compound with the CAS Number 5294-61-1, specific personal protective equipment (PPE) and handling procedures are required to prevent exposure and contamination.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first line of defense. The following table summarizes the required protective gear when working with this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material | Prevents skin contact and absorption. |
| Eye and Face Protection | Safety glasses with side-shields or goggles | ANSI Z87.1 certified | Protects eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat | Standard lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Required if ventilation is inadequate or dust is generated | Protects against inhalation of fine particles. |
Decontamination and First Aid
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. |
Operational and Disposal Plans
A clear, step-by-step plan for the entire lifecycle of this compound in the laboratory, from receiving to disposal, ensures both safety and regulatory compliance.
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Detailed Methodologies
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Log the compound into the chemical inventory system.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
Handling and Use:
-
Always work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to avoid dust generation.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly.
Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and unused compound, must be considered hazardous waste.
-
Segregate chemical waste from other laboratory waste.
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it in household garbage or down the drain.[1] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
